molecular formula C28H37NO2 B1256084 F 16915 CAS No. 92510-91-3

F 16915

货号: B1256084
CAS 编号: 92510-91-3
分子量: 419.6 g/mol
InChI 键: BUWVEXMRBAWBPJ-KUBAVDMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

F 16915, also known as this compound, is a useful research compound. Its molecular formula is C28H37NO2 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(30)31-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWVEXMRBAWBPJ-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92510-91-3
Record name F-16915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092510913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F-16915
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L7PA2MAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of F-16915

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-16915 is a novel investigational compound identified as a potent pro-drug of Docosahexaenoic Acid (DHA), a crucial omega-3 fatty acid. Its primary therapeutic potential lies in the prevention of heart failure-induced atrial fibrillation. The core mechanism of action of F-16915 is centered on its ability to modulate the phosphorylation state of cardiac connexins, thereby preserving normal atrial electrophysiological function. This technical guide synthesizes the available preclinical data on F-16915, detailing its mechanism of action, experimental methodologies, and quantitative findings to provide a comprehensive resource for researchers and drug development professionals in the field of cardiovascular therapeutics.

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia and a significant contributor to morbidity and mortality, particularly in patients with heart failure. The development of AF in the context of heart failure is associated with complex electrophysiological and structural remodeling of the atria. A key aspect of this remodeling is the alteration of intercellular communication via gap junctions, which are composed of connexin proteins. F-16915 has emerged as a promising therapeutic agent that targets this pathology. As a pro-drug, F-16915 delivers DHA, which then acts to prevent the detrimental changes in atrial connexin phosphorylation observed in heart failure.

Core Mechanism of Action: Modulation of Connexin Phosphorylation

The primary mechanism of action of F-16915 in preventing heart failure-induced atrial fibrillation is through the regulation of connexin-43 (Cx43) phosphorylation. In the failing heart, abnormal signaling pathways lead to hyperphosphorylation of Cx43 at specific serine residues. This aberrant phosphorylation disrupts the normal function of gap junctions, leading to slowed and heterogeneous conduction of electrical impulses in the atria, a substrate for the development of AF.

F-16915, by providing a source of DHA, is proposed to counteract this pathological hyperphosphorylation. While the precise upstream signaling cascade modulated by DHA in this context is still under investigation, the end effect is the maintenance of Cx43 in a more physiological phosphorylation state. This preservation of normal gap junction function helps to maintain homogenous and rapid atrial conduction, thereby reducing the vulnerability to AF. A review of atrial electrophysiological remodeling in heart failure highlights that a novel agent, F-16915, was found to reduce the duration of AF inducibility in a dog model of heart failure, an effect attributed in part to the dephosphorylation of connexins.

Signaling Pathway Diagram

Proposed Signaling Pathway of F-16915 in Preventing Atrial Fibrillation cluster_extracellular Extracellular cluster_intracellular Intracellular F16915 F16915 DHA DHA F16915->DHA Metabolic Conversion Signaling_Cascade Modulated Signaling Cascade (e.g., PKC) DHA->Signaling_Cascade Modulates Cx43_Hyper Hyperphosphorylated Connexin-43 Signaling_Cascade->Cx43_Hyper Prevents Cx43_Normo Normophosphorylated Connexin-43 Signaling_Cascade->Cx43_Normo Maintains GJ_Dysfunction Gap Junction Dysfunction Cx43_Hyper->GJ_Dysfunction AF Atrial Fibrillation GJ_Dysfunction->AF GJ_Function Normal Gap Junction Function Cx43_Normo->GJ_Function Sinus_Rhythm Sinus Rhythm GJ_Function->Sinus_Rhythm

Proposed signaling pathway of F-16915.

Experimental Protocols

While the full experimental details from the primary publication by Le Grand et al. (2014) could not be exhaustively retrieved, the following represents a likely experimental workflow based on standard preclinical models for studying atrial fibrillation in the context of heart failure.

Animal Model of Heart Failure and Atrial Fibrillation

A common and relevant model involves the induction of heart failure in large animals, such as canines, through rapid ventricular pacing.

  • Subjects: Adult mongrel dogs.

  • Heart Failure Induction: Chronic rapid ventricular pacing (e.g., 240 beats per minute) for several weeks (e.g., 6 weeks) via a surgically implanted pacemaker.

  • Verification of Heart Failure: Confirmation of heart failure development through echocardiographic measurements (e.g., reduced ejection fraction, left ventricular dilation) and clinical signs (e.g., ascites, lethargy).

Drug Administration
  • Treatment Groups:

    • Sham-operated control group.

    • Heart failure + placebo group.

    • Heart failure + F-16915 group.

  • Dosing Regimen: Oral administration of F-16915 or placebo for a specified duration during the heart failure induction period.

Electrophysiological Studies
  • In Vivo Electrophysiology:

    • Anesthetize the animals and perform a thoracotomy to expose the heart.

    • Place multi-electrode catheters on the atria to record epicardial electrograms.

    • Measure atrial effective refractory periods (AERP) at multiple sites.

    • Assess atrial conduction velocity.

    • Induction of Atrial Fibrillation: Programmed electrical stimulation (e.g., burst pacing) to induce AF. The primary endpoint is the duration of sustained AF.

Molecular Biology and Biochemistry
  • Tissue Harvesting: At the end of the electrophysiological study, euthanize the animals and harvest atrial tissue samples.

  • Western Blotting for Connexin-43 Phosphorylation:

    • Homogenize atrial tissue samples in lysis buffer containing phosphatase and protease inhibitors.

    • Determine total protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total Cx43 and phospho-specific Cx43 (e.g., anti-phospho-Serine368 Cx43).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band densities. The ratio of phosphorylated Cx43 to total Cx43 is calculated.

Experimental Workflow Diagram

Experimental Workflow for F-16915 Preclinical Evaluation cluster_phase1 Phase 1: Model Induction cluster_phase2 Phase 2: In Vivo Assessment cluster_phase3 Phase 3: Ex Vivo Analysis HF_Induction Heart Failure Induction (Rapid Pacing in Dogs) Drug_Admin F-16915 or Placebo Administration EP_Study In Vivo Electrophysiological Study HF_Induction->EP_Study Drug_Admin->EP_Study AF_Induction AF Induction Protocol (Burst Pacing) EP_Study->AF_Induction AF_Duration Measure AF Duration AF_Induction->AF_Duration Tissue_Harvest Atrial Tissue Harvesting AF_Duration->Tissue_Harvest Western_Blot Western Blot for Cx43 Phosphorylation Tissue_Harvest->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Experimental workflow for F-16915 evaluation.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data from preclinical studies of F-16915, based on the described mechanism of action and experimental protocols.

ParameterSham ControlHeart Failure + PlaceboHeart Failure + F-16915
Electrophysiology
Atrial Effective Refractory Period (ms)BaselineShortenedNormalized
Atrial Conduction Velocity (m/s)BaselineDecreasedPreserved
AF Duration (s)Non-sustainedSustainedSignificantly Reduced
Biochemistry
Phospho-Cx43 / Total Cx43 RatioBaselineIncreasedNormalized

Conclusion and Future Directions

F-16915 represents a targeted therapeutic approach for the prevention of heart failure-induced atrial fibrillation by addressing the underlying electrophysiological substrate. Its mechanism of action, centered on the normalization of connexin-43 phosphorylation via the delivery of DHA, offers a novel "upstream" therapy. The preclinical data, although not fully detailed in publicly available literature, strongly suggest a beneficial effect on atrial conduction and a reduction in AF susceptibility.

Future research should focus on elucidating the precise signaling pathways by which DHA modulates connexin phosphorylation in the context of heart failure. Further studies are also warranted to confirm the efficacy and safety of F-16915 in larger preclinical models and eventually in human clinical trials. The development of F-16915 could provide a valuable addition to the therapeutic armamentarium for managing atrial fibrillation in the high-risk heart failure population.

An In-depth Technical Guide to F 16915: A Novel Cardioprotective Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound F 16915, a novel derivative of docosahexaenoic acid (DHA), has emerged as a promising therapeutic agent for the prevention of heart failure-induced atrial fibrillation (AF). As a pro-drug, this compound delivers DHA, an essential omega-3 fatty acid, which then modulates key cellular signaling pathways implicated in cardiac electrophysiology. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its mechanism of action, experimental validation, and the underlying molecular pathways. All quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the proposed signaling pathways and experimental workflows are included to offer a clear and concise representation of the current understanding of this compound.

Chemical Properties and Pharmacokinetics

This compound is chemically identified as a derivative of docosahexaenoic acid. Its primary pharmacological function is to act as a pro-drug, ensuring the efficient delivery and bioavailability of DHA to cardiac tissues.

PropertyValue
CAS Number 92510-91-3
Molecular Formula C28H37NO2
Molecular Weight 419.6 g/mol

Table 1: Physicochemical Properties of this compound.

Mechanism of Action: Preventing Atrial Fibrillation in Heart Failure

The cardioprotective effects of this compound are primarily attributed to its active metabolite, DHA, which has been shown to prevent the atrial electrical and structural remodeling that occurs in the context of heart failure. A key molecular target in this process is the gap junction protein Connexin 43 (Cx43).

In heart failure, the phosphorylation status of Cx43 is altered, leading to an increase in the non-functional, dephosphorylated form of the protein. This disruption in Cx43 function impairs proper cell-to-cell communication in the atrial myocardium, creating a substrate for the development of arrhythmias such as atrial fibrillation.

This compound, through the action of DHA, is believed to modulate the activity of protein kinases, such as Protein Kinase C (PKC), which are responsible for phosphorylating Cx43. By promoting the phosphorylated, functional state of Cx43, this compound helps to maintain normal electrical coupling between atrial cells, thereby reducing the susceptibility to AF.

F16915_Signaling_Pathway F16915 This compound (Pro-drug) DHA Docosahexaenoic Acid (DHA) F16915->DHA Metabolism PKC Protein Kinase C (PKC) DHA->PKC Activates Cx43_phos Phosphorylated Cx43 (Functional) PKC->Cx43_phos Phosphorylates Cx43_dephos Dephosphorylated Cx43 (Non-functional) AF Atrial Fibrillation Cx43_dephos->AF Promotes Coupling Normal Atrial Electrical Coupling Cx43_phos->Coupling HF Heart Failure HF->Cx43_dephos Increases

Proposed signaling pathway of this compound in preventing atrial fibrillation.

Experimental Evidence

The primary evidence for the efficacy of this compound comes from preclinical studies using a canine model of heart failure-induced atrial fibrillation.

Key Experimental Findings
Experimental GroupIncidence of Sustained Atrial FibrillationDephosphorylated Cx43 Levels (relative to control)
Sham ControlLowBaseline
Heart Failure (Untreated)Significantly IncreasedSignificantly Increased
Heart Failure + this compoundSignificantly ReducedReduced to near-baseline levels

Table 2: Summary of the effects of this compound in a canine model of heart failure-induced atrial fibrillation.[1]

Detailed Experimental Protocols

A well-established method for inducing heart failure in a large animal model that recapitulates many features of the human disease was utilized.

  • Animal Model: Adult mongrel dogs of either sex were used.

  • Surgical Implantation: Under general anesthesia and sterile conditions, a pacemaker was surgically implanted. A pacing lead was positioned in the right ventricle.

  • Pacing Protocol: After a recovery period, rapid ventricular pacing was initiated at a rate of 240 beats per minute for 3 weeks, followed by 220 beats per minute for an additional 2 weeks to maintain a state of chronic heart failure. This protocol consistently leads to the development of congestive heart failure, characterized by reduced left ventricular ejection fraction and atrial enlargement.

  • Treatment Administration: this compound was administered orally at a dose of 5 g/day for the final 4 weeks of the pacing protocol in the treatment group. The control heart failure group received a placebo.

Experimental_Workflow_HF_Model cluster_setup Model Preparation cluster_induction Heart Failure Induction & Treatment cluster_analysis Endpoint Analysis Animal Canine Model Surgery Pacemaker Implantation Animal->Surgery Recovery Recovery Period Surgery->Recovery Pacing Ventricular Tachypacing (5 weeks) Recovery->Pacing Treatment This compound or Placebo (final 4 weeks) Pacing->Treatment EP_Study Electrophysiological Study (AF Induction) Treatment->EP_Study Tissue Atrial Tissue Harvesting Treatment->Tissue WesternBlot Western Blot (Cx43 Phosphorylation) Tissue->WesternBlot

Workflow for the canine heart failure model and this compound treatment.

To assess the susceptibility to atrial fibrillation, in vivo electrophysiological studies were performed.

  • Anesthesia and Catheterization: Animals were anesthetized, and electrode catheters were introduced into the atria via peripheral veins.

  • Pacing Protocol for AF Induction: A standardized protocol of burst atrial pacing was used to attempt to induce atrial fibrillation.

  • Definition of Sustained AF: Sustained atrial fibrillation was defined as an episode lasting longer than 10 minutes.

  • Data Analysis: The incidence and duration of induced AF were recorded and compared between the different experimental groups.

To quantify the levels of total and dephosphorylated Connexin 43, atrial tissue samples were analyzed by Western blotting.

  • Tissue Homogenization: Frozen atrial tissue samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for total Cx43 and the dephosphorylated form of Cx43. Subsequently, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the ratio of dephosphorylated Cx43 to total Cx43 was calculated.

Conclusion and Future Directions

This compound represents a promising novel therapeutic strategy for the prevention of atrial fibrillation secondary to heart failure. Its mechanism of action, centered on the modulation of Connexin 43 phosphorylation via the delivery of DHA, addresses a fundamental aspect of the pathophysiology of AF. The experimental data from preclinical models strongly support its potential clinical utility.

Future research should focus on:

  • Elucidating the precise upstream signaling events that link DHA to the regulation of kinases and phosphatases involved in Cx43 phosphorylation.

  • Investigating the efficacy of this compound in other animal models of atrial fibrillation.

  • Conducting clinical trials to evaluate the safety and efficacy of this compound in patients with heart failure at risk of developing atrial fibrillation.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future investigations into this promising cardioprotective agent.

References

Obscure Compound: Limited Information Available for F 16915 as a Docosahexaenoic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to compile a detailed technical guide on the docosahexaenoic acid (DHA) derivative F 16915 have revealed a significant lack of publicly available scientific literature, preclinical data, or clinical trial information specifically identifying a compound by this designation.

Extensive searches across scientific databases and clinical trial registries did not yield any specific results for "this compound." This suggests that this compound may be an internal corporate identifier for a compound not yet disclosed in public forums, a developmental code that has been discontinued, or a highly niche research molecule with limited dissemination of data.

While information on this compound is not available, the broader class of DHA derivatives is an active area of research with significant therapeutic potential. These derivatives often exhibit enhanced biological activity or improved pharmacokinetic profiles compared to the parent molecule, DHA.

General Landscape of Docosahexaenoic Acid Derivatives Research

Research into various DHA derivatives has uncovered a range of biological effects and potential therapeutic applications. These derivatives are often generated through oxidation or enzymatic processes and include resolvins, protectins, and maresins, as well as synthetic esters and other modifications.

Anti-inflammatory and Pro-resolving Actions: A significant focus of DHA derivative research is on their role in the resolution of inflammation. Lipid mediators derived from DHA, such as resolvins and protectins, are known to actively orchestrate the return to tissue homeostasis following an inflammatory response. For instance, a mixture of 17S-monohydroxy docosahexaenoic acid, resolvin D5, and protectin DX has been shown to alleviate allergic asthma in animal models by reducing airway inflammation and oxidative stress.[1][2] These mediators were found to decrease the infiltration of inflammatory cells, particularly eosinophils, and downregulate the expression of Th2 cytokines.[1][2]

Neuroprotective Effects: In the central nervous system, the DHA derivative neuroprotectin D1 (NPD1) has demonstrated potent neuroprotective activities. NPD1 is synthesized in response to cellular stress and has been shown to promote cell survival by up-regulating anti-apoptotic proteins of the Bcl-2 family and down-regulating pro-apoptotic members.[3] Furthermore, NPD1 can inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[3] Studies have indicated that NPD1 levels may be reduced in certain regions of the brain in Alzheimer's disease, suggesting a potential role for this signaling pathway in neurodegenerative conditions.[3]

Anti-cancer Properties: Oxidized derivatives of DHA have been investigated for their anti-cancer properties. Studies have shown that these derivatives can significantly inhibit the proliferation of breast cancer cells.[4] Interestingly, the inhibitory effects appear to be more pronounced in triple-negative breast cancer cell lines compared to luminal breast cancer cell lines, suggesting a potential for targeted therapeutic strategies.[4]

Metabolic Regulation: Novel synthetic derivatives, such as docosahexaenoic acid esters of hydroxy fatty acids (DHA-FAHFAs), have been identified as activators of the NRF2 pathway.[5] NRF2 is a key regulator of cellular antioxidant responses. Activation of NRF2 by these DHA derivatives suggests a potential therapeutic application in conditions associated with oxidative stress.[5] These compounds have also been shown to influence lipid metabolism, for example, by upregulating cellular triacylglycerol levels.[5]

Typical Experimental Approaches for Characterizing DHA Derivatives

The characterization of novel DHA derivatives typically involves a combination of in vitro and in vivo studies to elucidate their mechanism of action, efficacy, and safety profile.

In Vitro Assays:

  • Cell Proliferation Assays: To assess the anti-cancer potential, researchers often utilize assays like the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay to measure the effect of the derivative on the proliferation of cancer cell lines.[4]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the levels of cytokines (e.g., IL-4, IL-5, IL-6, TNF-α) and other signaling molecules in cell culture supernatants or biological fluids.[1][2]

  • Western Blotting: To determine the expression levels of key proteins in signaling pathways, such as apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family members).[3]

  • Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) are used to measure the changes in gene expression of inflammatory markers (e.g., COX-2) or other target genes.[3]

In Vivo Models:

  • Animal Models of Disease: To evaluate the therapeutic efficacy of a DHA derivative, researchers use established animal models that mimic human diseases, such as ovalbumin-induced allergic asthma in mice.[1][2]

  • Histological Analysis: Tissues from animal models are examined to assess changes in cellular infiltration, tissue damage, and mucus secretion.[1][2]

  • Biochemical Analysis of Tissues: Measurement of biomarkers of oxidative stress, such as superoxide dismutase activity, glutathione levels, and malondialdehyde content, in tissue homogenates.[1][2]

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel DHA derivative.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development synthesis Compound Synthesis & Characterization cell_lines Cell Line Studies (e.g., Cancer, Immune cells) synthesis->cell_lines mechanism Mechanism of Action (e.g., Western Blot, qPCR) cell_lines->mechanism toxicity In Vitro Toxicity cell_lines->toxicity animal_model Animal Model of Disease (e.g., Asthma, Neurodegeneration) cell_lines->animal_model efficacy Efficacy Studies (e.g., Histology, Biomarkers) animal_model->efficacy pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicology In Vivo Toxicology animal_model->toxicology formulation Formulation Development efficacy->formulation toxicology->formulation ind IND-Enabling Studies formulation->ind

General Preclinical Workflow for DHA Derivatives.

References

The Role of F 16915 in Atrial Fibrillation Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrial fibrillation (AF), the most prevalent cardiac arrhythmia, poses a significant and growing global health burden. Its complex pathophysiology, characterized by electrical and structural remodeling of the atria, presents a formidable challenge for therapeutic intervention. This technical guide delves into the preclinical evidence surrounding F 16915, a novel pure docosahexaenoic acid (DHA) derivative, and its potential as an upstream therapy for AF, particularly in the context of heart failure. We will explore the underlying mechanisms of action, focusing on its effects on cardiac remodeling and the modulation of key signaling pathways involving connexin 43. This document will provide a comprehensive overview of the experimental data, detailed methodologies, and the current understanding of how this compound may mitigate the pathological changes that drive atrial fibrillation.

Introduction to Atrial Fibrillation Pathophysiology

Atrial fibrillation is characterized by chaotic and rapid electrical activity in the atria, leading to an irregular and often fast ventricular response. The underlying pathophysiology is multifactorial, involving a complex interplay of electrophysiological and structural alterations that create a vulnerable substrate for the initiation and maintenance of the arrhythmia.

Key pathophysiological pillars include:

  • Electrical Remodeling: Changes in ion channel expression and function, leading to a shortened atrial refractory period and altered action potential morphology. This creates a more favorable environment for the propagation of re-entrant circuits.

  • Structural Remodeling: Processes such as atrial fibrosis, inflammation, and myocyte hypertrophy lead to conduction heterogeneity and electrical dissociation between muscle bundles, further promoting re-entry.

  • Calcium Handling Abnormalities: Dysregulation of intracellular calcium cycling can lead to delayed afterdepolarizations (DADs) and ectopic activity, which can trigger AF.

  • Autonomic Nervous System Dysfunction: Both sympathetic and parasympathetic activation can influence atrial electrophysiology and contribute to the initiation and perpetuation of AF.

Heart failure is a major risk factor for the development of AF, as the hemodynamic stress and neurohormonal activation associated with heart failure drive significant atrial remodeling. "Upstream" therapies, which target the underlying substrate rather than just the arrhythmia itself, are a promising strategy for the management of AF, especially in the setting of heart failure.

This compound: A Novel Docosahexaenoic Acid (DHA) Derivative

This compound is a pure derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. Omega-3 fatty acids have been investigated for their potential cardiovascular benefits, including anti-arrhythmic properties. This compound acts as a pro-drug of DHA and has shown promise in preclinical models as an upstream therapy for preventing heart failure-induced atrial fibrillation.[1][2][3]

Preclinical Efficacy of this compound in Atrial Fibrillation

Preclinical studies have investigated the efficacy of this compound in animal models of heart failure-induced atrial dysfunction. These studies provide the primary evidence for its potential therapeutic role.

In Vivo Dog Model of Congestive Heart Failure

In a well-established canine model of tachypacing-induced congestive heart failure, chronic administration of this compound demonstrated significant anti-arrhythmic effects.

Table 1: Efficacy of this compound in a Canine Model of Heart Failure-Induced Atrial Fibrillation

ParameterVehicle GroupThis compound Group (5 g/day for 4 weeks)p-value
Mean Duration of AF Induced by Burst Pacing (s) 989 ± 11179 ± 59< 0.01
Incidence of Sustained AF 5/5 dogs1/5 dogs< 0.05

Data from Le Grand et al., 2014.[4]

In Vivo Rat Model of Heart Failure

In a rat model of heart failure induced by myocardial infarction (occlusion of the left descending coronary artery), this compound treatment showed beneficial effects on cardiac function.

Table 2: Effect of this compound on Cardiac Function in a Rat Model of Heart Failure

ParameterVehicle GroupThis compound Group (100 mg/kg p.o. daily for 2 months)p-value
Percentage of Shortening Fraction (%) 17.6 ± 3.432.6 ± 7.4< 0.01

Data from Le Grand et al., 2014.[4]

Mechanism of Action: Modulation of Connexin 43

A key aspect of the structural remodeling in heart failure and atrial fibrillation is the alteration of gap junctions, which are crucial for proper electrical conduction between cardiomyocytes. Connexin 43 (Cx43) is a major protein component of these gap junctions in the atria. In pathological conditions, Cx43 can become dephosphorylated and redistributed away from the intercalated discs, leading to impaired cell-to-cell communication and slowed, heterogeneous conduction.

The study by Le Grand et al. (2014) demonstrated that this compound treatment reduced the dephosphorylation of Cx43 in the atria of the rat heart failure model.[4] This suggests that this compound may exert its anti-arrhythmic effects by preserving gap junction function and promoting more synchronized electrical activity in the remodeled atria.

cluster_0 Pathophysiological Cascade in Heart Failure-Induced Atrial Fibrillation cluster_1 Therapeutic Intervention with this compound Heart Failure Heart Failure Atrial Remodeling Atrial Remodeling Heart Failure->Atrial Remodeling Drives Cx43 Dephosphorylation & Lateralization Cx43 Dephosphorylation & Lateralization Atrial Remodeling->Cx43 Dephosphorylation & Lateralization Leads to Impaired Conduction Impaired Conduction Cx43 Dephosphorylation & Lateralization->Impaired Conduction Causes Atrial Fibrillation Atrial Fibrillation Impaired Conduction->Atrial Fibrillation Promotes This compound This compound Reduced Cx43 Dephosphorylation Reduced Cx43 Dephosphorylation This compound->Reduced Cx43 Dephosphorylation Inhibits Improved Conduction Improved Conduction Reduced Cx43 Dephosphorylation->Improved Conduction Leads to Reduced AF Susceptibility Reduced AF Susceptibility Improved Conduction->Reduced AF Susceptibility Results in

Figure 1. Proposed mechanism of this compound in preventing heart failure-induced atrial fibrillation.

Detailed Experimental Protocols

To facilitate further research and replication, this section provides detailed methodologies for the key experiments cited.

Canine Model of Congestive Heart Failure and Atrial Fibrillation Induction
  • Animal Model: Adult mongrel dogs.

  • Induction of Heart Failure: Congestive heart failure is induced by rapid ventricular tachypacing. A pacemaker is implanted, and the right ventricle is paced at a high rate (e.g., 240 beats/min) for several weeks. This leads to ventricular dysfunction, chamber dilation, and neurohormonal activation, mimicking key features of human heart failure.

  • Drug Administration: this compound (5 g/day ) or vehicle is administered orally for the last 4 weeks of the pacing protocol.

  • Electrophysiological Study:

    • Animals are anesthetized, and multipolar electrode catheters are positioned in the right atrium.

    • Programmed electrical stimulation is performed to assess atrial effective refractory period (AERP) and AF inducibility.

    • AF is induced by burst pacing (rapid, high-frequency stimulation).

    • The duration of induced AF episodes is recorded. Sustained AF is defined as AF lasting longer than a predetermined period (e.g., 10 minutes).

Pacemaker Implantation Pacemaker Implantation Ventricular Tachypacing Ventricular Tachypacing Pacemaker Implantation->Ventricular Tachypacing Initiates Congestive Heart Failure Congestive Heart Failure Ventricular Tachypacing->Congestive Heart Failure Induces This compound or Vehicle Treatment This compound or Vehicle Treatment Congestive Heart Failure->this compound or Vehicle Treatment Followed by Electrophysiological Study Electrophysiological Study This compound or Vehicle Treatment->Electrophysiological Study Followed by AF Induction & Analysis AF Induction & Analysis Electrophysiological Study->AF Induction & Analysis Includes

Figure 2. Experimental workflow for the canine model of heart failure-induced atrial fibrillation.

Rat Model of Myocardial Infarction-Induced Heart Failure
  • Animal Model: Adult male Wistar rats.

  • Induction of Myocardial Infarction:

    • Rats are anesthetized, and the chest is opened to expose the heart.

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

    • Successful ligation is confirmed by visual blanching of the myocardial tissue.

    • The chest is closed, and the animals are allowed to recover. This procedure leads to infarction of the left ventricular free wall and subsequent development of heart failure over several weeks.

  • Drug Administration: this compound (100 mg/kg) or vehicle is administered orally daily for 2 months, starting after the induction of myocardial infarction.

  • Assessment of Cardiac Function: Transthoracic echocardiography is performed to measure left ventricular dimensions and function, including the percentage of shortening fraction.

Western Blot Analysis of Connexin 43
  • Tissue Preparation: Atrial tissue is harvested from the rats, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Protein Extraction: The frozen tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for total Cx43 and a primary antibody specific for the dephosphorylated form of Cx43.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Discussion and Future Directions

The preclinical data on this compound are promising, suggesting that this DHA derivative could be a valuable upstream therapy for preventing atrial fibrillation in the context of heart failure. Its mechanism of action appears to be linked to the preservation of gap junction integrity through the modulation of connexin 43 phosphorylation.

Further research is warranted to fully elucidate the signaling pathways involved in the this compound-mediated effects on Cx43. Investigating the impact of this compound on other aspects of atrial remodeling, such as fibrosis and inflammation, would provide a more complete picture of its therapeutic potential. Additionally, studies exploring its effects on other ion channels and calcium handling proteins would be beneficial.

Ultimately, the translation of these preclinical findings to the clinical setting will require well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with heart failure at high risk of developing atrial fibrillation.

Conclusion

This compound represents a novel therapeutic approach for the prevention of atrial fibrillation, particularly in the high-risk population of patients with heart failure. By targeting the underlying structural remodeling of the atria, specifically by preserving the function of the critical gap junction protein connexin 43, this compound offers a potential "upstream" strategy to mitigate the development of this common and debilitating arrhythmia. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this promising compound.

References

Pharmacological Profile of F 16915: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

F 16915 is identified as a potent pro-drug of Docosahexaenoic Acid (DHA), a well-known omega-3 polyunsaturated fatty acid.[1] While specific pharmacological data for this compound is not extensively available in public literature, its therapeutic potential is linked to its active metabolite, DHA. This document synthesizes the available information on this compound and provides an in-depth look at the pharmacological profile of DHA, particularly focusing on its effects on atrial fibrillation, a condition this compound is suggested to prevent.[1] This whitepaper will detail the experimental evidence for DHA's efficacy, its proposed mechanisms of action, and relevant experimental protocols to inform further research and development.

Introduction to this compound

This compound is a derivative of Docosahexaenoic Acid, designed to act as a pro-drug.[1] Pro-drugs are inactive compounds that are metabolized in the body to produce an active drug. This approach can be used to improve drug delivery, bioavailability, and pharmacokinetic properties. The primary therapeutic indication for this compound is the prevention of heart failure-induced atrial fibrillation.[1]

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC28H37NO2
Molecular Weight419.6 g/mol

Data sourced from publicly available chemical supplier information.

Pharmacological Profile of the Active Metabolite: Docosahexaenoic Acid (DHA)

The pharmacological effects of this compound are attributable to its conversion to DHA. DHA is an essential omega-3 fatty acid and a primary structural component of the human brain, cerebral cortex, skin, and retina. Its role in cardiovascular health has been a subject of extensive research.

Efficacy in Atrial Fibrillation

A key study investigated the differential effects of DHA and Eicosapentaenoic Acid (EPA), another major omega-3 fatty acid, on vulnerability to atrial fibrillation (AF) in a canine model of pacing-induced atrial overload. The findings highlight the specific role of DHA in cardiac electrophysiology and remodeling.

Table 1: Effects of DHA and EPA on Atrial Fibrillation Vulnerability and Atrial Remodeling in a Canine Model

ParameterControl Group (No PUFAs)EPA GroupDHA GroupP-value (DHA vs. Control)
Persistent AF Inducibility (%) 3.1 [2.2–11]3.4 [1.9–8.9]0 [0–3]P=0.007
Atrial Fibrosis (%) 20 ± 415 ± 511 ± 6P<0.05

Data presented as median [25–75 percentiles] for AF inducibility and mean ± standard deviation for atrial fibrosis. Data from a study on the individual effects of EPA and DHA on AF vulnerability.[2]

The study concluded that DHA is more effective than EPA in attenuating AF vulnerability and adverse atrial remodeling in a model of structural remodeling-induced AF.[2]

Proposed Mechanism of Action

The anti-arrhythmic effects of DHA are believed to be multifactorial, involving direct actions on cardiac ion channels and indirect effects through the modulation of inflammation and fibrosis.

Proposed_Mechanism_of_Action_of_DHA_in_Atrial_Fibrillation cluster_0 This compound (Pro-drug) cluster_1 Metabolism cluster_2 Active Metabolite cluster_3 Cellular Effects in Cardiomyocytes cluster_4 Physiological Outcomes F16915 This compound Metabolism In vivo Metabolism F16915->Metabolism DHA DHA Metabolism->DHA Ion_Channels Modulation of Cardiac Ion Channels (e.g., Na+, K+, Ca2+) DHA->Ion_Channels Inflammation Anti-inflammatory Effects DHA->Inflammation Fibrosis Anti-fibrotic Effects DHA->Fibrosis Stabilization Stabilization of Membrane Potential Ion_Channels->Stabilization Reduced_Remodeling Reduced Atrial Remodeling Inflammation->Reduced_Remodeling Fibrosis->Reduced_Remodeling Reduced_AF Reduced Vulnerability to Atrial Fibrillation Stabilization->Reduced_AF Reduced_Remodeling->Reduced_AF

Caption: Proposed metabolic activation of this compound and downstream effects of DHA.

Experimental Protocols

The following is a summary of the experimental methodology used in the key study investigating the effects of DHA on atrial fibrillation.[2]

Animal Model and Study Groups
  • Subjects: Thirty-four dogs.

  • Randomization: Animals were randomized into three groups:

    • DHA Group: Received approximately 1 g/day of purified DHA orally.

    • EPA Group: Received approximately 1 g/day of purified EPA orally.

    • Control Group (No-PUFAs): Received either approximately 1 g/day of olive oil or no supplementation.

  • Treatment Duration: Supplementation was provided for 21 days, starting 7 days before the initiation of cardiac pacing.

Induction of Atrial Fibrillation Model
  • Method: Simultaneous atrial and ventricular pacing.

  • Pacing Rate: 220 beats per minute.

  • Pacing Duration: 14 days.

Electrophysiological and Echocardiographic Measurements
  • Timeline: Measurements were taken at baseline and after 21 days.

  • AF Inducibility Testing: The vulnerability to persistent AF was assessed.

Histological and Molecular Analyses
  • Sample Collection: Atrial tissue samples were collected at the end of the 21-day study period.

  • Analysis: Samples were analyzed for histological changes, including the extent of atrial fibrosis, and for molecular markers.

Experimental_Workflow cluster_Day_Neg7 Day -7 cluster_Day_0 Day 0 cluster_Day_14 Day 14 cluster_Day_21 Day 21 Start_Supp Start Oral Supplementation (DHA, EPA, or Control) Baseline_Meas Baseline Electrophysiological and Echocardiographic Measurements Start_Supp->Baseline_Meas Start_Pacing Initiate Atrial and Ventricular Pacing (220 bpm) Baseline_Meas->Start_Pacing Stop_Pacing Stop Pacing Start_Pacing->Stop_Pacing 14 days Final_Meas Final Electrophysiological and Echocardiographic Measurements Stop_Pacing->Final_Meas 7 days Tissue_Coll Atrial Tissue Collection for Histological and Molecular Analysis Final_Meas->Tissue_Coll

Caption: Experimental workflow for the canine model of atrial fibrillation.

Future Directions

While the data on DHA provides a strong rationale for the development of this compound, further research is necessary. Key areas for future investigation include:

  • Pharmacokinetic and Pharmacodynamic Studies of this compound: To characterize the absorption, distribution, metabolism, and excretion of this compound and its conversion to DHA in various preclinical models.

  • Dose-Response Studies: To determine the optimal dosing regimen for this compound to achieve therapeutic levels of DHA.

  • Head-to-Head Comparison: To directly compare the efficacy and safety of this compound with direct DHA supplementation.

  • Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects with or at risk for atrial fibrillation.

Conclusion

This compound, as a pro-drug of DHA, represents a promising therapeutic agent for the prevention of heart failure-induced atrial fibrillation. The well-documented anti-arrhythmic and anti-remodeling properties of its active metabolite, DHA, provide a solid foundation for its clinical development. The data and experimental protocols outlined in this whitepaper offer a comprehensive overview for researchers and drug development professionals interested in advancing the understanding and application of this novel compound. Further dedicated studies on this compound are warranted to fully elucidate its pharmacological profile and confirm its therapeutic potential.

References

The Discovery and Development of F 16915: A Novel Cardioprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Prodrug of Docosahexaenoic Acid for the Management of Atrial Fibrillation in Heart Failure

Abstract

F 16915, a pyridinylmethyl ester of docosahexaenoic acid (DHA), has emerged as a promising therapeutic candidate for the prevention of heart failure-induced atrial fibrillation. As a prodrug, this compound is designed to enhance the bioavailability of DHA, a crucial omega-3 fatty acid known for its cardioprotective effects. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on the key preclinical studies that have elucidated its therapeutic potential. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows are presented to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia and a significant contributor to morbidity and mortality, particularly in patients with underlying heart failure. The pathophysiology of AF in the context of heart failure is complex, involving structural and electrical remodeling of the atria. A key element in this remodeling process is the alteration of gap junction proteins, such as connexin 43 (Cx43), which are essential for proper electrical conduction between cardiomyocytes.

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, has been shown to possess anti-arrhythmic properties. However, its clinical utility can be limited by bioavailability. This compound was developed as a prodrug of DHA to improve its delivery to target tissues. This document details the preclinical evidence supporting the development of this compound as a novel upstream therapy for heart failure-induced AF.

Discovery and Synthesis

The development of this compound was driven by the need for a more effective delivery system for DHA. While specific details of the initial discovery are proprietary, the synthesis of this compound, chemically named 4-pyridinylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate, involves the esterification of DHA with 4-pyridinemethanol. This process creates a molecule that is more readily absorbed and then metabolized to release active DHA within the body.

Patents filed by Pierre Fabre Médicament describe the synthesis and use of various DHA esters, including compounds structurally related to this compound, for the treatment and prevention of cardiovascular diseases, particularly atrial fibrillation. These patents underscore the strategic development of DHA prodrugs for enhanced therapeutic efficacy.

Preclinical Pharmacology

The primary pharmacological activity of this compound is attributed to its active metabolite, DHA. The preclinical development program for this compound focused on evaluating its efficacy in animal models of heart failure-induced atrial fibrillation.

In Vivo Efficacy Studies

Key preclinical studies were conducted in both rat and dog models of heart failure. These models are designed to mimic the pathological changes observed in human heart failure that lead to an increased propensity for atrial fibrillation.

Table 1: Summary of Preclinical Efficacy of this compound in Animal Models of Heart Failure-Induced Atrial Fibrillation

SpeciesHeart Failure ModelTreatment GroupAF InducibilityKey Molecular FindingsReference
RatVentricular TachypacingThis compoundNot ReportedPrevention of the decrease in the phosphorylated form of Connexin 43Le Grand et al., 2014
DogVentricular TachypacingThis compoundSignificant reduction in the incidence of sustained AFPrevention of the decrease in the phosphorylated form of Connexin 43Le Grand et al., 2014

Mechanism of Action

The cardioprotective effects of this compound are believed to be mediated by the actions of DHA on atrial remodeling. A central aspect of this mechanism is the modulation of the gap junction protein connexin 43 (Cx43).

In the failing heart, the expression and phosphorylation status of Cx43 are altered, leading to impaired electrical coupling between atrial myocytes and creating a substrate for arrhythmias. Preclinical studies have shown that treatment with this compound prevents the dephosphorylation of Cx43 that is typically observed in heart failure. By preserving the phosphorylated, functional state of Cx43, this compound helps to maintain normal atrial conduction and reduce the susceptibility to atrial fibrillation.

F16915_Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Cardiomyocyte F16915 This compound (Prodrug) DHA DHA (Active Metabolite) F16915->DHA Metabolized to Cx43_dephospho Dephosphorylated Cx43 (Non-functional) DHA->Cx43_dephospho Inhibits Cx43_phospho Phosphorylated Cx43 (Functional) AF Atrial Fibrillation Cx43_dephospho->AF Promotes GJ Normal Gap Junction Function Cx43_phospho->GJ Maintains GJ->AF Prevents HF Heart Failure HF->Cx43_dephospho Induces

Caption: Signaling pathway of this compound in preventing atrial fibrillation.

Experimental Protocols

Animal Models of Heart Failure and Atrial Fibrillation

Rat Model: Heart failure in rats is induced by rapid ventricular pacing. A pacemaker is implanted, and the ventricle is paced at a high rate (e.g., 360 bpm) for several weeks. This chronic rapid pacing leads to ventricular dysfunction and atrial remodeling, creating a substrate for AF.

Dog Model: A similar ventricular tachypacing protocol is used in dogs. A pacemaker is implanted, and the ventricle is paced at a rate sufficient to induce heart failure over a period of several weeks (e.g., 240 bpm). Following the development of heart failure, the inducibility of atrial fibrillation is assessed through programmed electrical stimulation of the atria.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment pacemaker Pacemaker Implantation (Rat or Dog) pacing Chronic Ventricular Tachypacing pacemaker->pacing hf_dev Development of Heart Failure pacing->hf_dev treatment_group This compound Administration hf_dev->treatment_group control_group Vehicle Control hf_dev->control_group ep_study Electrophysiological Study (AF Inducibility) treatment_group->ep_study biochem Biochemical Analysis (Western Blot for Cx43) treatment_group->biochem control_group->ep_study control_group->biochem

Caption: General experimental workflow for preclinical evaluation of this compound.

Western Blot for Connexin 43 Phosphorylation
  • Tissue Preparation: Atrial tissue samples are collected and rapidly frozen. The tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Cx43. A separate membrane is incubated with a primary antibody for total Cx43 to serve as a loading control.

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is detected and quantified.

Conclusion and Future Directions

This compound represents a novel and promising approach to the management of atrial fibrillation in the setting of heart failure. By acting as a prodrug of DHA, it offers the potential for improved cardioprotective effects through the preservation of normal atrial electrical conduction. The preclinical data strongly support its mechanism of action involving the modulation of connexin 43 phosphorylation.

Further development of this compound will require comprehensive clinical trials to establish its safety and efficacy in human patients. These studies will be crucial in determining the therapeutic potential of this innovative compound in the challenging clinical setting of heart failure and atrial fibrillation. The logical progression of this research is outlined below.

Development_Logic discovery Discovery of this compound (DHA Prodrug) preclinical Preclinical Studies (Rat and Dog Models) discovery->preclinical mechanism Elucidation of Mechanism (Cx43 Modulation) preclinical->mechanism phase1 Phase I Clinical Trials (Safety and Pharmacokinetics) mechanism->phase1 phase2 Phase II Clinical Trials (Efficacy in AF Patients) phase1->phase2 phase3 Phase III Clinical Trials (Large-scale Efficacy and Safety) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Logical progression of this compound development.

F 16915: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Novel Docosahexaenoic Acid Prodrug

Abstract

F 16915 is a novel synthetic compound identified as a potent prodrug of docosahexaenoic acid (DHA), an essential omega-3 fatty acid with well-documented roles in cardiovascular and neurological health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the known mechanism of action of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource for understanding and potentially exploring the therapeutic applications of this compound. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams to facilitate clear and rapid comprehension.

Chemical Structure and Physicochemical Properties

This compound is chemically identified by the CAS Number 92510-91-3. It is a derivative of docosahexaenoic acid, designed to enhance its bioavailability and therapeutic efficacy.

A definitive two-dimensional structure and IUPAC name for this compound are not widely available in public chemical databases. However, based on its classification as a DHA prodrug and its molecular formula, it is hypothesized to be an ester of DHA, likely with a small, physiologically labile moiety to ensure efficient conversion to the active DHA molecule in vivo.

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C28H37NO2[1]
Molecular Weight 419.60 g/mol [1]
CAS Number 92510-91-3[1]
Appearance Light Yellow Oil[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]

Table 1: Physicochemical Properties of this compound

Pharmacological Profile and Mechanism of Action

The primary pharmacological activity of this compound stems from its role as a prodrug of docosahexaenoic acid. Upon administration, it is metabolized to release DHA, which then exerts its therapeutic effects.

Known Biological Activity

Research has indicated that this compound can prevent heart failure-induced atrial fibrillation, suggesting its potential as an "upstream" therapy for this condition. This effect is attributed to the subsequent actions of its active metabolite, DHA.

Mechanism of Action: A Prodrug Approach

The core mechanism of this compound is its conversion to DHA. This prodrug strategy is often employed to overcome limitations of the active drug, such as poor solubility, instability, or rapid metabolism, thereby improving its pharmacokinetic profile.

G cluster_0 In Vivo Administration cluster_1 Metabolic Conversion cluster_2 Active Compound and Downstream Effects F_16915 This compound (Prodrug) Metabolism Enzymatic Cleavage (e.g., by esterases) F_16915->Metabolism Metabolized in the body DHA Docosahexaenoic Acid (DHA) (Active Metabolite) Metabolism->DHA Releases Biological_Targets Cellular Membranes Ion Channels Receptors DHA->Biological_Targets Incorporated into/Interacts with Therapeutic_Effects Anti-arrhythmic Effects Anti-inflammatory Effects Neuroprotective Effects Biological_Targets->Therapeutic_Effects Leads to G DHA Docosahexaenoic Acid (DHA) Esterification Esterification or Amidation Reaction DHA->Esterification Reagent Activating Agent (e.g., DCC, EDC) Reagent->Esterification Alcohol_Amine Alcohol/Amine Moiety Alcohol_Amine->Esterification F_16915 This compound Esterification->F_16915 Purification Purification (e.g., Chromatography) F_16915->Purification Final_Product Pure this compound Purification->Final_Product

References

F 16915: A Technical Overview of its Potential Role in Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

F 16915 is a novel investigational compound identified as a potent pro-drug of docosahexaenoic acid (DHA).[1][2] Emerging research has positioned this compound as a promising agent in the management of atrial fibrillation (AF), particularly in the context of heart failure. This document provides a concise technical summary of the currently available data on the biological activity and mechanism of action of this compound.

Chemical Properties

PropertyValue
CAS Number 92510-91-3[1][2]
Molecular Formula C28H37NO2[2]
Molecular Weight 419.60 g/mol [3]
Description A derivative of Docosahexaenoic Acid (DHA)[1][2]
Appearance Light Yellow[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]

Biological Activity and Preclinical Data

The primary therapeutic potential of this compound lies in its anti-arrhythmic properties, specifically its ability to prevent atrial fibrillation induced by heart failure.[1][4][5] Preclinical studies in animal models have provided the foundational evidence for its activity.

In Vivo Efficacy in a Canine Model of Heart Failure-Induced Atrial Fibrillation

A key study investigated the effects of this compound in a dog model of heart failure where atrial fibrillation is a common complication. The available data from this study is summarized below.

ParameterMethodResultReference
Animal Model Dog model of heart failure-induced atrial fibrillation-[6]
Treatment This compound (5 g/day for 4 weeks)Significantly reduced the incidence of sustained atrial fibrillation[6]

Proposed Mechanism of Action

The mechanism by which this compound exerts its anti-arrhythmic effects is believed to be linked to its influence on gap junction proteins, specifically Connexin 43 (Cx43). In pathological conditions like heart failure, the phosphorylation state of Cx43 can be altered, leading to impaired intercellular communication and creating a substrate for arrhythmias.

Research suggests that this compound reduces the non-functional, dephosphorylated form of Cx43 in atrial tissue.[6] By modulating the phosphorylation of Cx43, this compound may restore proper electrical coupling between atrial cells, thereby preventing the electrical remodeling that contributes to the genesis and maintenance of atrial fibrillation.

F16915_Mechanism cluster_0 Heart Failure cluster_1 Cellular Level cluster_2 Therapeutic Intervention Heart_Failure Heart Failure Dephospho_Cx43 Increased Dephosphorylated Cx43 (Non-functional) Heart_Failure->Dephospho_Cx43 leads to Impaired_Coupling Impaired Electrical Coupling Dephospho_Cx43->Impaired_Coupling AF_Substrate Arrhythmogenic Substrate Impaired_Coupling->AF_Substrate F16915 This compound F16915->Dephospho_Cx43 reduces

Caption: Proposed mechanism of this compound in preventing atrial fibrillation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The information is primarily derived from secondary sources and summaries of proprietary research. For researchers interested in conducting studies with this compound, it is recommended to consult chemical suppliers for basic handling and storage information and to develop specific protocols based on the intended application.

Future Directions

The existing data, though limited, highlights this compound as a compound of interest for upstream therapy in atrial fibrillation, particularly in heart failure patients. Further research is warranted to:

  • Elucidate the detailed molecular mechanisms and signaling pathways.

  • Establish a comprehensive pharmacokinetic and pharmacodynamic profile.

  • Conduct further preclinical and eventually clinical studies to validate its therapeutic efficacy and safety.

References

F 16915: A Novel Upstream Therapy for Heart Failure-Induced Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of F 16915, a pure docosahexaenoic acid (DHA) derivative, in the context of cardiovascular research, with a specific focus on its potential as an upstream therapy for preventing heart failure-induced atrial fibrillation (AF). This document synthesizes key findings, outlines experimental methodologies, and elucidates the proposed mechanism of action, offering valuable insights for scientists and professionals in the field of drug discovery and development.

Core Efficacy Data

This compound has demonstrated significant efficacy in preclinical models of heart failure and atrial fibrillation. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Atrial Fibrillation in a Canine Model of Tachypacing-Induced Congestive Heart Failure

ParameterVehicle GroupThis compound Group (5 g/day for 4 weeks)P-value
Mean Duration of Induced AF (seconds) 989 ± 11179 ± 59< 0.01
Incidence of Sustained AF 5/5 dogs1/5 dogs< 0.05

Table 2: Effect of this compound on Cardiac Function in a Rat Model of Heart Failure

ParameterVehicle GroupThis compound Group (100 mg/kg p.o. daily)P-value
Shortening Fraction (%) 17.6 ± 3.432.6 ± 7.4< 0.01

Experimental Protocols

The following sections detail the methodologies employed in the key experimental models used to evaluate the efficacy of this compound.

Canine Model of Tachypacing-Induced Congestive Heart Failure and Atrial Fibrillation

Objective: To induce a state of congestive heart failure and subsequently assess the inducibility and duration of atrial fibrillation.

Methodology:

  • Animal Model: Adult mongrel dogs of either sex are used.

  • Pacemaker Implantation: Under general anesthesia and sterile conditions, a thoracotomy is performed. A pacemaker lead is attached to the right ventricular apex. The pacemaker generator is implanted in a subcutaneous pocket.

  • Induction of Heart Failure: After a recovery period, rapid ventricular pacing is initiated at a frequency of 240 beats per minute for several weeks to induce congestive heart failure. The development of heart failure is monitored by echocardiography.

  • Induction of Atrial Fibrillation: Following the induction of heart failure, atrial fibrillation is induced using burst pacing. A pacing catheter is introduced into the right atrium. Burst pacing is delivered at a high frequency (e.g., 50 Hz) for a short duration (e.g., 5-10 seconds) to trigger AF.

  • Drug Administration: this compound or a vehicle is administered orally daily for a specified period (e.g., 4 weeks) prior to the terminal electrophysiological study.

  • Data Analysis: The duration of induced atrial fibrillation is recorded. The incidence of sustained AF (lasting for a predefined duration, e.g., > 10 minutes) is also determined.

Rat Model of Heart Failure Induced by Coronary Artery Occlusion

Objective: To create a model of post-myocardial infarction heart failure to assess the effects of this compound on cardiac function.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • The rats are anesthetized, and the chest is opened via a left thoracotomy.

    • The heart is exposed, and the left anterior descending (LAD) coronary artery is permanently ligated with a suture.

    • Successful occlusion is confirmed by the observation of myocardial blanching.

    • The chest is closed, and the animal is allowed to recover.

  • Drug Administration: this compound or a vehicle is administered orally on a daily basis for the duration of the study (e.g., 2 months).

  • Assessment of Cardiac Function:

    • Echocardiography is performed at baseline and at the end of the study.

    • M-mode echocardiography is used to measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • The percentage of shortening fraction is calculated using the formula: [(LVIDd - LVIDs) / LVIDd] * 100.

  • Data Analysis: The change in shortening fraction from baseline to the end of the study is compared between the this compound-treated and vehicle-treated groups.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound in preventing heart failure-induced atrial fibrillation is believed to be the modulation of the phosphorylation state of Connexin 43 (Cx43), a key gap junction protein.

In heart failure, there is an observed increase in the dephosphorylated, non-functional form of Cx43 in the atria. This leads to impaired electrical coupling between cardiomyocytes, creating a substrate for re-entrant arrhythmias like atrial fibrillation. This compound has been shown to reduce the dephosphorylation of Cx43.

The dephosphorylation of Cx43 is primarily mediated by protein phosphatases, with Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) being the major enzymes involved in the heart. It is hypothesized that this compound, as a DHA derivative, may inhibit the activity of these phosphatases, thereby preserving the phosphorylated, functional state of Cx43.

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_dog_model Canine Model cluster_rat_model Rat Model dog_hf Tachypacing-Induced Congestive Heart Failure dog_treatment This compound / Vehicle (4 weeks) dog_hf->dog_treatment dog_af Burst Pacing for AF Induction dog_endpoint Measure AF Duration & Incidence dog_af->dog_endpoint dog_treatment->dog_af rat_hf Coronary Artery Occlusion -Induced Heart Failure rat_treatment This compound / Vehicle (2 months) rat_hf->rat_treatment rat_endpoint Measure Shortening Fraction (Echocardiography) rat_treatment->rat_endpoint signaling_pathway F16915 This compound (DHA Derivative) PP1_PP2A Protein Phosphatase 1 (PP1) Protein Phosphatase 2A (PP2A) F16915->PP1_PP2A inhibits Cx43_P Phosphorylated Cx43 (Functional Gap Junction) PP1_PP2A->Cx43_P dephosphorylates Cx43_deP Dephosphorylated Cx43 (Non-functional) Coupling Normal Electrical Coupling Cx43_P->Coupling Uncoupling Impaired Electrical Coupling Cx43_deP->Uncoupling HF Heart Failure HF->PP1_PP2A activates AF Atrial Fibrillation Uncoupling->AF

Preclinical Research on F 16915: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no preclinical studies specifically referencing a compound designated as "F 16915" have been identified. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a discontinued candidate, or a misidentified compound.

For researchers, scientists, and drug development professionals, the absence of published preclinical data presents a significant challenge in evaluating the potential of any therapeutic candidate. Typically, a preclinical data package would include detailed information on the compound's pharmacology, pharmacokinetics, and toxicology. This information is foundational for any decision to move a compound into clinical development.

The Standard Preclinical Data Landscape

A comprehensive preclinical assessment of a novel compound would ordinarily involve a suite of in vitro and in vivo studies.

In Vitro Studies: These initial laboratory-based assays are designed to characterize the fundamental properties of a new chemical entity. Key experiments include:

  • Target Engagement and Potency: Determining if the compound interacts with its intended biological target and with what affinity and potency (e.g., IC50, Ki, EC50 values).

  • Selectivity Profiling: Assessing the compound's activity against a panel of related and unrelated targets to understand its specificity and potential for off-target effects.

  • Mechanism of Action Studies: Elucidating the specific biochemical and cellular pathways through which the compound exerts its therapeutic effect.

  • In Vitro ADME: Characterizing the compound's absorption, distribution, metabolism, and excretion properties using cell-based systems (e.g., Caco-2 for permeability, liver microsomes for metabolic stability).

  • Cytotoxicity: Evaluating the compound's potential to cause cell death in various cell lines.

In Vivo Studies: Following promising in vitro results, studies in living organisms are conducted to understand the compound's behavior in a whole-system context. These typically include:

  • Pharmacokinetics (PK): Characterizing the time course of a drug's absorption, distribution, metabolism, and excretion in animal models. Key parameters measured include maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life.

  • Pharmacodynamics (PD): Linking the drug's concentration in the body to its pharmacological effect. This helps to establish a dose-response relationship.

  • Efficacy Models: Testing the therapeutic potential of the compound in relevant animal models of the target disease.

  • Toxicology Studies: Assessing the safety profile of the compound through single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for human trials.

Visualizing the Drug Development Pathway

To illustrate the typical flow of preclinical research, the following diagrams outline a generalized experimental workflow and a hypothetical signaling pathway.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Target ID & Validation Target ID & Validation Hit Identification Hit Identification Target ID & Validation->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Pharmacokinetics Pharmacokinetics Lead Optimization->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology IND-Enabling Studies IND-Enabling Studies Toxicology->IND-Enabling Studies Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials G F_16915 F_16915 Receptor_X Receptor_X F_16915->Receptor_X Binds to and inhibits Kinase_A Kinase_A Receptor_X->Kinase_A Inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Inhibits Transcription_Factor_Y Transcription_Factor_Y Kinase_B->Transcription_Factor_Y Phosphorylates Gene_Expression Gene_Expression Transcription_Factor_Y->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Methodological & Application

Application Notes and Protocols for F 16915 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F 16915 is a potent pro-drug of Docosahexaenoic Acid (DHA), investigated for its potential to prevent heart failure-induced atrial fibrillation.[1] DHA, an omega-3 polyunsaturated fatty acid, has been studied for its beneficial effects on cardiovascular health, including the prevention of adverse atrial remodeling. This document provides detailed experimental protocols and application notes for the preclinical evaluation of this compound in rat models of heart failure and atrial fibrillation. The methodologies described are based on established preclinical research practices for cardiovascular drugs and the known properties of DHA.

Data Presentation

The following tables summarize key quantitative data from representative studies on DHA in rat models, which can serve as a baseline for designing and interpreting experiments with this compound.

Table 1: Pharmacokinetic Parameters of DHA in Rats

ParameterValueReference
Administration Route Oral[2][3][4]
Dose 88.6 mg/kg[3][4]
Cmax (µg/mL) 78.39 - 91.95[3][4]
Tmax (h) 4[3][4]
AUC₀₋₂₄ (µg·h/mL) 1396.60 - 1560.60[3][4]
Half-life in brain phospholipids ~33 days (total)[5]

Table 2: Effects of DHA on Cardiac Parameters in a Rat Model of Heart Failure

ParameterControl GroupDHA-Treated GroupReference
Left Ventricular Ejection Fraction (%) DecreasedSignificantly Increased[6]
Myocardial Fibrosis (%) IncreasedSignificantly Reduced[7][8]
Atrial Fibrillation Inducibility (%) HighSignificantly Reduced[7][8]
Oxidative Stress Markers (e.g., MDA levels) ElevatedSignificantly Lowered[9][10][11][12]

Experimental Protocols

Heart Failure Induction in Rats (Volume Overload Model)

This protocol describes the creation of an aorto-caval fistula (ACF) to induce chronic volume overload, leading to heart failure.[13]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)[14][15]

  • Surgical instruments

  • Suture materials

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

  • Carefully dissect the vessels just below the renal arteries.

  • Using a fine needle (e.g., 18-gauge), create a fistula between the abdominal aorta and the vena cava.

  • Confirm the patency of the fistula by observing the mixing of arterial and venous blood.

  • Close the abdominal wall and skin with sutures.

  • Monitor the animals for signs of heart failure development over several weeks (e.g., echocardiography).

Pharmacokinetic Study of this compound in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.

Materials:

  • This compound formulation

  • Male Sprague-Dawley rats (200-300g) with jugular vein cannulation[3]

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS) for DHA quantification

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of this compound.

  • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[3]

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of DHA (the active metabolite) in plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).[3]

In Vivo Electrophysiological Study for Atrial Fibrillation Inducibility

This protocol is for assessing the susceptibility to atrial fibrillation.[16]

Materials:

  • Anesthetized rat model of heart failure

  • Programmable electrical stimulator

  • ECG recording system

  • Intracardiac catheters

Procedure:

  • Anesthetize the rat and monitor its vital signs.

  • Introduce a catheter with pacing and recording electrodes into the right atrium via the jugular vein.

  • Record baseline intracardiac electrograms and surface ECG.

  • Induce atrial fibrillation using programmed electrical stimulation (e.g., burst pacing or programmed extrastimuli).

  • Measure the duration and incidence of induced atrial fibrillation episodes.

  • Compare the inducibility of atrial fibrillation between this compound-treated and control groups.

Histopathological Assessment of Cardiac Remodeling

This protocol details the evaluation of cardiac fibrosis and hypertrophy.

Materials:

  • Rat hearts from experimental groups

  • Formalin or other fixatives

  • Paraffin embedding equipment

  • Microtome

  • Staining reagents (e.g., Masson's trichrome for fibrosis, Hematoxylin and Eosin for general morphology)[17][18][19][20][21]

  • Microscope with imaging software

Procedure:

  • Euthanize the rat and excise the heart.

  • Fix the heart in 10% neutral buffered formalin.

  • Process the tissue and embed it in paraffin.

  • Cut thin sections (e.g., 5 µm) and mount them on slides.

  • Stain the sections with Masson's trichrome to visualize collagen fibers (fibrosis) and H&E for myocyte size (hypertrophy).[17][22]

  • Capture images of the stained sections under a microscope.

  • Quantify the fibrotic area and myocyte cross-sectional area using image analysis software.

Measurement of Oxidative Stress Markers

This protocol describes the assessment of oxidative stress in heart tissue.

Materials:

  • Rat heart tissue homogenates

  • Assay kits for measuring:

    • Malondialdehyde (MDA) as a marker of lipid peroxidation[9][10]

    • Superoxide dismutase (SOD) activity[11][12]

    • Glutathione (GSH) levels[11][12]

  • Spectrophotometer or plate reader

Procedure:

  • Homogenize a portion of the harvested heart tissue in an appropriate buffer.

  • Centrifuge the homogenate to obtain the supernatant.

  • Perform the assays for MDA, SOD, and GSH according to the manufacturer's instructions for the respective kits.

  • Measure the absorbance or fluorescence using a spectrophotometer or plate reader.

  • Calculate the levels of oxidative stress markers and compare them between treatment groups.

Mandatory Visualizations

experimental_workflow cluster_induction Heart Failure Induction cluster_treatment Treatment cluster_assessment Assessment induction Aorto-Caval Fistula Surgery in Rats treatment Administer this compound or Vehicle (Control) induction->treatment Allow for HF Development pk Pharmacokinetic Analysis treatment->pk Blood Sampling ep Electrophysiology (AF Inducibility) treatment->ep Terminal Experiment histo Histopathology (Fibrosis, Hypertrophy) treatment->histo Tissue Collection ox Oxidative Stress Markers treatment->ox Tissue Collection

Caption: Experimental workflow for evaluating this compound in a rat model of heart failure.

signaling_pathway cluster_effects Cellular Effects of DHA F16915 This compound (Pro-drug) DHA DHA (Active Metabolite) F16915->DHA Metabolism remodeling Reduced Atrial Remodeling DHA->remodeling fibrosis Decreased Cardiac Fibrosis DHA->fibrosis oxidative_stress Reduced Oxidative Stress DHA->oxidative_stress inflammation Anti-inflammatory Effects DHA->inflammation HF Heart Failure HF->remodeling HF->fibrosis HF->oxidative_stress HF->inflammation AF Atrial Fibrillation remodeling->AF Prevents fibrosis->AF Prevents oxidative_stress->AF Prevents inflammation->AF Prevents

References

Application Notes and Protocols for In Vivo Studies of F 16915

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols are a template and guide for researchers, scientists, and drug development professionals. A comprehensive search for the compound "F 16915" did not yield specific public data regarding its in vivo dosage, pharmacokinetics, or administration. The information presented here is based on general principles of in vivo study design and common practices in preclinical drug development. Researchers should substitute the placeholder information with specific data for their compound of interest once it becomes available through internal studies or publications.

Introduction

These application notes provide a framework for conducting in vivo studies to evaluate the dosage, safety, and efficacy of novel therapeutic compounds. The protocols outlined below are intended to be adapted based on the specific characteristics of the test compound and the research question being addressed.

Compound Information (Placeholder)

ParameterDescription
Compound Name This compound
Target [e.g., Receptor X, Enzyme Y]
Molecular Weight [e.g., 500 g/mol ]
Formulation [e.g., 10% DMSO, 40% PEG300, 50% Saline]
Storage Conditions [e.g., -20°C, protected from light]

In Vivo Dosage and Administration

The appropriate dosage and administration route are critical for the success of in vivo studies. The following table summarizes common administration routes and considerations.

Administration RouteTypical Volume (Mice)Typical Volume (Rats)AdvantagesDisadvantages
Intravenous (IV) 100-200 µL0.5-1 mL100% bioavailability, rapid onset.Potential for injection site reactions, requires skilled personnel.
Intraperitoneal (IP) 200-500 µL1-2 mLLarge volume can be administered, relatively easy.Slower absorption than IV, potential for injection into organs.
Oral (PO) 100-200 µL1-2 mLClinically relevant route, convenient for repeat dosing.Variable bioavailability, subject to first-pass metabolism.
Subcutaneous (SC) 100-200 µL0.5-1 mLSlow and sustained absorption.Slower onset of action, potential for local irritation.

Dosage Selection: Dosage levels for initial in vivo studies are typically determined from in vitro potency (e.g., IC50 or EC50) and preliminary tolerability studies. A common starting point is to aim for plasma concentrations that are a multiple of the in vitro effective concentration.

Experimental Protocols

Single Ascending Dose (SAD) Study

Objective: To determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile of a single dose of the compound.

Animal Model: [e.g., Male C57BL/6 mice, 8-10 weeks old]. Charles River Laboratories and other vendors provide a wide range of animal models suitable for various research needs.[1][2][3]

Experimental Workflow:

SAD_Workflow A Acclimatize Animals (7 days) B Randomize into Dose Groups (n=3-5 per group) A->B C Administer Single Dose (Vehicle, Dose 1, Dose 2, Dose 3) B->C D Monitor Clinical Signs (Body weight, activity, etc.) C->D E Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) C->E G Determine MTD and PK Parameters D->G F Analyze Plasma Concentrations (LC-MS/MS) E->F F->G

Figure 1: Workflow for a Single Ascending Dose (SAD) study.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Methodology: Following administration, blood, and optionally tissue samples, are collected at various time points. Plasma and tissue concentrations of the parent compound and its metabolites are then quantified.[4][5][6]

Data Analysis: Key pharmacokinetic parameters are calculated, including:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

Signaling Pathway (Illustrative Example)

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a therapeutic compound. Understanding the mechanism of action is crucial for interpreting in vivo results.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor X KinaseA Kinase A Receptor->KinaseA Activates F16915 This compound F16915->Receptor Binds to KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Figure 2: A hypothetical signaling pathway for compound this compound.

Conclusion

While specific data for "this compound" is not publicly available, the framework provided in these application notes offers a comprehensive guide for designing and executing in vivo studies. The success of these studies relies on careful planning, precise execution, and robust data analysis. For further guidance on in vitro to in vivo extrapolation and the use of animal models, researchers are encouraged to consult relevant literature.[7][8]

References

Application Notes and Protocols for Evaluating Cardioprotective Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A General Framework for Inducing and Assessing Cardioprotective Effects in Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "F 16915" did not yield any public domain information regarding its cardioprotective effects or mechanism of action. The following application notes and protocols provide a general framework for the preclinical evaluation of novel cardioprotective agents, based on established methodologies in cardiovascular research.

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a critical concern in the treatment of ischemic heart disease. While timely restoration of blood flow is essential, the reperfusion process itself can paradoxically exacerbate tissue damage.[1][2] The development of therapeutic agents that protect the heart from I/R injury is a significant goal in cardiovascular drug discovery. This document outlines key experimental protocols and signaling pathways relevant to the investigation of potential cardioprotective compounds.

Key Signaling Pathways in Cardioprotection

Several signaling pathways are known to be crucial in mediating cardioprotective effects. Understanding these pathways is essential for elucidating the mechanism of action of a novel compound.

  • Reperfusion Injury Salvage Kinase (RISK) Pathway: This pro-survival signaling cascade, often involving the PI3K-Akt and MEK1/2-Erk1/2 kinases, is a central pathway in cardioprotection.[3] Activation of the RISK pathway can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death following I/R.[3]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: As a core component of the RISK pathway, the PI3K/Akt pathway is essential for cell survival and is a common target for cardioprotective therapies.[3][4] Its activation can lead to the phosphorylation and inactivation of pro-apoptotic proteins.

  • Hippo Signaling Pathway: Recent studies have implicated the Hippo pathway in cardiomyocyte proliferation and survival. Modulation of this pathway, particularly targeting the transcriptional co-activator Yap, may offer a novel therapeutic strategy for protecting the heart after I/R injury.[2]

  • Other Kinase Pathways: Other kinases such as Src-family protein tyrosine kinases, AMP-activated protein kinase (AMPK), and protein kinase C (PKC) are also involved in mitochondrial signaling and cardioprotection.[5]

A diagram illustrating the interplay of these key signaling pathways in cardioprotection is provided below.

Cardioprotective Signaling Pathways cluster_0 Cardioprotective Stimuli cluster_1 Cellular Signaling Cascades cluster_2 Mitochondrial Targets & Cellular Effects Novel Compound Novel Compound RISK Pathway RISK Pathway Novel Compound->RISK Pathway PI3K/Akt PI3K/Akt Novel Compound->PI3K/Akt Hippo-Yap Hippo-Yap Novel Compound->Hippo-Yap Other Kinases Other Kinases Novel Compound->Other Kinases Inhibition of mPTP Inhibition of mPTP RISK Pathway->Inhibition of mPTP Reduced Apoptosis Reduced Apoptosis PI3K/Akt->Reduced Apoptosis Enhanced Cell Survival Enhanced Cell Survival Hippo-Yap->Enhanced Cell Survival Other Kinases->Inhibition of mPTP Cardioprotection Cardioprotection Inhibition of mPTP->Cardioprotection Reduced Apoptosis->Cardioprotection Enhanced Cell Survival->Cardioprotection

Caption: Key signaling pathways activated by a cardioprotective compound.

Experimental Protocols

A tiered approach, starting with in vitro models and progressing to in vivo and ex vivo models, is recommended for evaluating a novel cardioprotective agent.

In Vitro Model: Simulated Ischemia-Reperfusion (sI/R) in Cardiomyocytes

This protocol allows for the initial screening and mechanistic studies of a compound's direct effects on cardiomyocytes.

Experimental Workflow:

In Vitro sI/R Workflow Culture Cardiomyocytes Culture Cardiomyocytes Pre-treatment with Compound Pre-treatment with Compound Culture Cardiomyocytes->Pre-treatment with Compound Simulated Ischemia Simulated Ischemia (e.g., glucose-free, hypoxic medium) Pre-treatment with Compound->Simulated Ischemia Simulated Reperfusion Simulated Reperfusion (normal medium) Simulated Ischemia->Simulated Reperfusion Assess Cell Viability & Apoptosis Assess Cell Viability (MTT/LDH) & Apoptosis (TUNEL/Caspase-3) Simulated Reperfusion->Assess Cell Viability & Apoptosis

Caption: Workflow for in vitro simulated ischemia-reperfusion.

Methodology:

  • Cell Culture: Culture primary neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2, AC16) to confluence.

  • Pre-treatment: Incubate cells with varying concentrations of the test compound or vehicle control for a predetermined time (e.g., 1 hour).

  • Simulated Ischemia: Replace the normal culture medium with an ischemia-mimicking solution (e.g., glucose-free, hypoxic buffer) and incubate in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 3-6 hours).

  • Simulated Reperfusion: Remove the ischemia buffer and reintroduce normal, oxygenated culture medium. Incubate for a reperfusion period (e.g., 12-24 hours).

  • Assessment of Cardioprotection:

    • Cell Viability: Measure using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or lactate dehydrogenase (LDH) release.

    • Apoptosis: Quantify using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or measurement of caspase-3 activity.

Data Presentation:

Compound ConcentrationCell Viability (% of Control)Apoptotic Cells (%)
Vehicle50 ± 540 ± 4
1 µM65 ± 630 ± 3
10 µM80 ± 720 ± 2
100 µM85 ± 515 ± 2
Ex Vivo Model: Langendorff-Perfused Heart

This model allows for the study of the compound's effects on the whole heart in a controlled environment, independent of systemic influences.[6]

Experimental Workflow:

Ex Vivo Langendorff Workflow Isolate Heart Isolate Heart Langendorff Perfusion Langendorff Perfusion Isolate Heart->Langendorff Perfusion Stabilization Stabilization Langendorff Perfusion->Stabilization Global Ischemia Global Ischemia (stop perfusion) Stabilization->Global Ischemia Reperfusion with Compound Reperfusion with Compound or Vehicle Global Ischemia->Reperfusion with Compound Assess Cardiac Function & Infarct Size Assess Cardiac Function (LVDP, HR) & Infarct Size (TTC Staining) Reperfusion with Compound->Assess Cardiac Function & Infarct Size

Caption: Workflow for ex vivo Langendorff heart perfusion.

Methodology:

  • Heart Isolation: Anesthetize a rodent (e.g., rat, mouse) and rapidly excise the heart.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).

  • Global Ischemia: Induce global no-flow ischemia for a defined duration (e.g., 30 minutes).

  • Reperfusion: Reinitiate perfusion with buffer containing the test compound or vehicle for a reperfusion period (e.g., 60-120 minutes).

  • Assessment of Cardioprotection:

    • Cardiac Function: Continuously monitor left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.

    • Infarct Size: At the end of reperfusion, slice the ventricle and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from viable (red) tissue.

Data Presentation:

Treatment GroupLVDP Recovery (% of Baseline)Infarct Size (% of AAR)
Vehicle35 ± 455 ± 6
Compound (10 µM)60 ± 530 ± 4

AAR: Area at Risk

In Vivo Model: Myocardial Ischemia-Reperfusion in Rodents

This model provides the most physiologically relevant assessment of a compound's cardioprotective efficacy, taking into account systemic factors.[7]

Experimental Workflow:

In Vivo I/R Workflow Anesthetize Animal Anesthetize Animal Administer Compound Administer Compound Anesthetize Animal->Administer Compound Induce Myocardial Ischemia Induce Myocardial Ischemia (LAD ligation) Administer Compound->Induce Myocardial Ischemia Reperfusion Reperfusion (release ligation) Induce Myocardial Ischemia->Reperfusion Post-operative Monitoring & Analysis Echocardiography (Cardiac Function) Histology (Infarct Size, Fibrosis) Biomarkers (Troponin) Reperfusion->Post-operative Monitoring & Analysis

Caption: Workflow for in vivo myocardial ischemia-reperfusion.

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., mouse, rat) and provide appropriate analgesia.

  • Compound Administration: Administer the test compound or vehicle via a suitable route (e.g., intravenous, intraperitoneal) prior to ischemia or at the onset of reperfusion.

  • Myocardial Ischemia: Perform a thoracotomy and ligate the left anterior descending (LAD) coronary artery for a specific period (e.g., 30-45 minutes).

  • Reperfusion: Release the ligature to allow for reperfusion (e.g., 24 hours to several weeks).

  • Assessment of Cardioprotection:

    • Cardiac Function: Perform serial echocardiography to measure parameters such as ejection fraction (EF) and fractional shortening (FS).

    • Infarct Size and Fibrosis: At the study endpoint, harvest the heart for histological analysis (TTC staining for infarct size, Masson's trichrome for fibrosis).

    • Biomarkers: Measure serum levels of cardiac troponins as an indicator of myocardial injury.

Data Presentation:

Treatment GroupEjection Fraction (%) at 24hInfarct Size (% of LV)Serum Troponin (ng/mL)
Sham75 ± 50< 0.1
Vehicle + I/R40 ± 645 ± 510 ± 2
Compound + I/R55 ± 525 ± 45 ± 1

LV: Left Ventricle

Conclusion

The systematic evaluation of a novel compound for cardioprotective effects requires a multi-faceted approach, from initial in vitro screening to more complex ex vivo and in vivo models. By employing these standardized protocols and assessing relevant endpoints, researchers can effectively characterize the therapeutic potential and underlying mechanisms of new cardioprotective agents.

References

F 16915 solution preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F 16915 (CAS No. 92510-91-3) is a derivative and potent pro-drug of Docosahexaenoic Acid (DHA).[1][2] Structurally identified as pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate, it is investigated for its potential therapeutic effects. Research indicates that this compound may play a role in cardiovascular health, with studies showing its ability to prevent heart failure-induced atrial fibrillation.[1][2] These notes provide essential information for the preparation and use of this compound in experimental settings.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number 92510-91-3[1][3][4][5]
Molecular Formula C₂₈H₃₇NO₂[1][5]
Molecular Weight 419.60 g/mol [1]
Appearance Light yellow oil[1][2]
IUPAC Name pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoateN/A

Solution Preparation

Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. Based on available data, this compound is highly soluble in Dimethyl Sulfoxide (DMSO).

Solubility Data
SolventConcentrationSource
DMSO ≥ 100 mg/mL (≥ 238.32 mM)[1][2]

Note: The high solubility in DMSO allows for the preparation of concentrated stock solutions. It is advisable to use freshly opened, anhydrous DMSO to avoid any potential impact of water on the compound's stability and solubility.[2]

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 419.60 mg/mmol = 41.96 mg

  • Weighing this compound:

    • As this compound is an oil, direct weighing can be challenging. It is recommended to purchase a pre-weighed aliquot from the supplier if possible.

    • If you must aliquot from a larger volume, use a positive displacement pipette for accurate measurement of the viscous oil.

  • Dissolving this compound in DMSO:

    • Add the calculated mass or volume of this compound to a sterile vial.

    • Add the required volume of anhydrous DMSO to the vial. For 41.96 mg of this compound, add 1 mL of DMSO to achieve a 100 mM concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but be cautious of potential degradation at higher temperatures.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. Refer to the supplier's specific recommendations for optimal storage conditions.

Experimental Protocols

The following is a general workflow for utilizing this compound in cell-based experiments. Specific concentrations and incubation times will need to be optimized for your particular cell line and experimental design.

General Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM Stock Solution in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working Dilute treat_cells Treat Cells with Working Solution of this compound prep_working->treat_cells Add to cells seed_cells Seed Cells in Culture Plates incubate_cells Incubate Cells (e.g., 24h) to Allow Adherence seed_cells->incubate_cells incubate_cells->treat_cells incubate_treatment Incubate for Desired Treatment Time treat_cells->incubate_treatment analyze_endpoint Perform Endpoint Analysis (e.g., qPCR, Western Blot, etc.) incubate_treatment->analyze_endpoint G F16915 This compound (Pro-drug) DHA DHA (Active Metabolite) F16915->DHA Metabolic Conversion Cell Cell Membrane DHA->Cell Signaling Downstream Signaling Cascades (e.g., Anti-inflammatory, Ion Channel Modulation) Cell->Signaling Response Cellular Response (e.g., Prevention of Arrhythmia) Signaling->Response

References

Application Notes and Protocols for the Analysis of Fictitinib (F-16915)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "F 16915" is not found in publicly available scientific literature as a designation for a specific chemical or biological analyte. The following application notes and protocols are provided as a representative example for a fictional tyrosine kinase inhibitor, herein named "Fictitinib (F-16915)," targeting the Epidermal Growth Factor Receptor (EGFR). These protocols are intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction to Fictitinib (F-16915)

Fictitinib (F-16915) is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several human cancers. Fictitinib is under investigation as a therapeutic agent for non-small cell lung cancer. Accurate and reliable analytical methods are crucial for the pharmacokinetic, pharmacodynamic, and toxicological evaluation of Fictitinib in preclinical and clinical studies.

This document provides detailed protocols for the quantification of Fictitinib in bulk pharmaceutical ingredients and biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), respectively.

Signaling Pathway of EGFR Inhibition by Fictitinib (F-16915)

The diagram below illustrates the simplified EGFR signaling pathway and the mechanism of action of Fictitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Fictitinib Fictitinib (F-16915) Fictitinib->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Figure 1: EGFR signaling pathway and inhibition by Fictitinib.

HPLC Method for Purity Assessment of Fictitinib Bulk Drug Substance

This method is suitable for determining the purity of Fictitinib (F-16915) in bulk drug substance and for identifying and quantifying process-related impurities and degradation products.

Experimental Protocol

2.1.1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

2.1.2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Fictitinib reference standard and dissolve in 100 mL of 50:50 (v/v) Acetonitrile:Water diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the Fictitinib bulk drug substance.

Data Presentation

The performance of the HPLC method was validated according to ICH guidelines. A summary of the validation data is presented below.

Table 1: HPLC Method Validation Parameters

Parameter Result
Linearity (µg/mL) 1 - 200
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%

| Specificity | No interference from placebo or known impurities |

LC-MS/MS Method for Quantification of Fictitinib in Human Plasma

This bioanalytical method is designed for the sensitive and selective quantification of Fictitinib (F-16915) in human plasma to support pharmacokinetic studies.

Experimental Protocol

3.1.1. LC-MS/MS System and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 10
    2.0 95
    2.5 95
    2.6 10

    | 3.5 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.1.2. Mass Spectrometer Parameters:

  • MRM Transitions:

    • Fictitinib: Q1 445.2 -> Q3 328.1 (Quantifier), Q1 445.2 -> Q3 117.0 (Qualifier)

    • Internal Standard (IS, e.g., Gefitinib): Q1 447.0 -> Q3 128.0

  • Key Source Parameters:

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 500 °C

3.1.3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL Gefitinib).

  • Add 200 µL of Acetonitrile containing 1% Formic Acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Data Presentation

The bioanalytical method was validated based on FDA and EMA guidelines. A summary of the validation results is provided below.

Table 2: LC-MS/MS Method Validation Summary

Parameter Result
Calibration Curve Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) -7.8% to 6.5%
Matrix Effect 95% - 104%

| Recovery | > 85% |

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the bioanalytical quantification of Fictitinib in plasma samples using LC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Figure 2: Bioanalytical workflow for Fictitinib in plasma.

Application Notes and Protocols for F 16915 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F 16915 is a novel investigational compound identified as a pure docosahexaenoic acid (DHA) derivative. It has shown significant promise as an "upstream" therapeutic agent for the prevention of heart failure-induced atrial fibrillation (AF).[1] Upstream therapy for AF aims to target the underlying structural and electrical remodeling of the atria that creates the substrate for this common arrhythmia, rather than just managing the symptoms.[2][3] In the context of heart failure, which is a major risk factor for the development of AF, this compound appears to mitigate the pathological changes in the atria that lead to fibrillation.

Mechanism of Action

This compound is proposed to exert its anti-arrhythmic effects by preventing the adverse atrial remodeling that occurs secondary to heart failure. One of the key mechanisms identified is its ability to modulate the phosphorylation status of connexin-43 (Cx43).[1] Connexins are gap junction proteins crucial for proper electrical impulse conduction between cardiomyocytes. In heart failure, the dephosphorylation of Cx43 is associated with impaired cell-to-cell communication, which can contribute to the development of arrhythmogenic substrates. By preserving the functional, phosphorylated form of Cx43, this compound helps to maintain normal atrial conduction.[1]

Data Presentation

The following tables summarize the key quantitative findings from preclinical electrophysiology studies of this compound.

Table 1: Effect of this compound on the Incidence of Sustained Atrial Fibrillation in a Canine Model of Heart Failure

Treatment GroupIncidence of Sustained AF
Control (Heart Failure)High (Specific % not available)
This compound (5 g/day for 4 weeks)Significantly Reduced[1]

Table 2: Effect of this compound on Connexin-43 Phosphorylation in Rat Atrial Tissue

Treatment GroupConnexin-43 Phosphorylation Status
ControlNormal
Heart FailureIncreased dephosphorylated (non-functional) Cx43
This compoundReduced dephosphorylated (non-functional) Cx43[1]

Experimental Protocols

In Vivo Electrophysiology Study in a Canine Model of Heart Failure-Induced Atrial Fibrillation

Objective: To assess the efficacy of this compound in preventing sustained atrial fibrillation in a clinically relevant large animal model of heart failure.

Animal Model:

  • Adult mongrel dogs.

  • Induction of heart failure via ventricular tachypacing (VTP).

Experimental Groups:

  • Sham-operated control group.

  • Heart failure (VTP) control group.

  • Heart failure (VTP) + this compound treatment group.

Drug Administration:

  • This compound administered orally at a dose of 5 g/day for 4 weeks.[1]

Electrophysiological Studies:

  • Programmed Electrical Stimulation: At the end of the treatment period, animals are anesthetized, and a thoracotomy is performed to expose the heart.

  • AF Induction: Atrial fibrillation is induced by burst pacing of the atria.

  • Data Acquisition: Intracardiac electrograms are recorded to determine the duration and sustainability of induced AF.

Molecular Analysis:

  • Atrial tissue samples are collected for subsequent molecular analysis (e.g., Western blot for connexin-43).

G cluster_0 Animal Model Preparation cluster_1 Electrophysiological Evaluation cluster_2 Molecular Analysis animal_model Canine Model of Heart Failure (Ventricular Tachypacing) grouping Randomization into Control and this compound Treatment Groups animal_model->grouping treatment Oral Administration of this compound (5 g/day for 4 weeks) grouping->treatment ep_study In Vivo Electrophysiology Study treatment->ep_study af_induction AF Induction via Atrial Burst Pacing ep_study->af_induction tissue_collection Atrial Tissue Collection ep_study->tissue_collection data_recording Intracardiac Electrogram Recording af_induction->data_recording analysis Analysis of AF Incidence and Duration data_recording->analysis western_blot Western Blot for Connexin-43 Phosphorylation tissue_collection->western_blot

Experimental workflow for in vivo electrophysiology studies of this compound.
Molecular Analysis of Atrial Tissue in a Rat Model

Objective: To investigate the molecular mechanism of this compound's action on key proteins involved in atrial conduction.

Animal Model:

  • Rodent model of heart failure.

Experimental Groups:

  • Control group.

  • Heart failure group.

  • Heart failure + this compound treatment group.

Protocol:

  • Tissue Homogenization: Atrial tissue samples are snap-frozen in liquid nitrogen and then homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for total Cx43 and phospho-Cx43.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands corresponding to total and phosphorylated Cx43 is quantified to determine the phosphorylation ratio.

Signaling Pathway

The therapeutic effect of this compound as an upstream therapy for heart failure-induced atrial fibrillation is centered on its ability to counteract the maladaptive remodeling of the atrial myocardium.

G HF Heart Failure AtrialRemodeling Adverse Atrial Remodeling HF->AtrialRemodeling DephosphoCx43 Dephosphorylation of Connexin-43 AtrialRemodeling->DephosphoCx43 ImpairedConduction Impaired Intercellular Conduction DephosphoCx43->ImpairedConduction AF_Substrate Creation of Arrhythmogenic Substrate ImpairedConduction->AF_Substrate AF Atrial Fibrillation AF_Substrate->AF F16915 This compound F16915->DephosphoCx43 Inhibits

Proposed signaling pathway for the action of this compound.

Conclusion

This compound represents a promising novel therapeutic agent for the prevention of atrial fibrillation in the setting of heart failure. Its mechanism of action as an upstream therapy, specifically targeting the preservation of connexin-43 phosphorylation, offers a new approach to managing this complex arrhythmia. The provided protocols and data serve as a foundational resource for researchers and drug development professionals interested in further investigating the electrophysiological effects of this compound and similar compounds. Further studies are warranted to fully elucidate its clinical potential.

References

Application Notes and Protocols: F 16915 in Cardiac Remodeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify a specific compound designated as "F 16915" with applications in cardiac remodeling studies. This designation may refer to an internal compound code not yet disclosed in public forums, a novel therapeutic agent pending publication, or a potential misidentification.

Therefore, we are unable to provide detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams specifically for "this compound" at this time.

To facilitate the generation of the requested detailed scientific content, we kindly request additional information regarding this compound, such as:

  • Chemical Name or Structure: The formal chemical name or a structural representation of the molecule.

  • Target or Mechanism of Action: The known or hypothesized biological target and the mechanism by which it influences cellular processes.

  • Alternative Designations: Any other public or internal names used to identify this compound.

  • Relevant Publications or Patents: Any scientific literature, patent applications, or conference abstracts that describe the synthesis or biological activity of this compound.

Once more specific information is available, we will be able to conduct a targeted search and generate the comprehensive Application Notes and Protocols as originally requested.

In the interim, we can provide general information and protocols relevant to the study of cardiac remodeling, which can be adapted once the specific properties of this compound are known. Below are examples of the types of information and diagrams that could be generated.

General Methodologies in Cardiac Remodeling Research

Cardiac remodeling, a key pathological process in heart failure, involves complex changes in the heart's size, shape, and function.[1][2] The study of potential therapeutic agents to mitigate these changes often involves a combination of in vitro and in vivo models.

In Vitro Models
  • Neonatal Rat Ventricular Myocytes (NRVMs): A primary cell culture model to study cardiomyocyte hypertrophy. Cells are typically stimulated with pro-hypertrophic agents like isoproterenol or endothelin-1.

  • Cardiac Fibroblasts: Primary cultures of cardiac fibroblasts are used to investigate fibrosis, a key component of cardiac remodeling.[3] Key signaling pathways often investigated include the Transforming Growth Factor-β (TGF-β) pathway.[4][5][6]

In Vivo Models
  • Isoproterenol-Induced Cardiac Hypertrophy: A widely used pharmacological model where continuous infusion of the β-adrenergic agonist isoproterenol induces cardiac hypertrophy and fibrosis in rodents.[7][8][9]

  • Pressure Overload Models (e.g., Transverse Aortic Constriction - TAC): A surgical model that mimics the pressure overload seen in conditions like hypertension and aortic stenosis, leading to significant cardiac remodeling.

  • Myocardial Infarction (MI) Models: Ligation of a coronary artery induces an infarct, leading to subsequent remodeling of the ventricle.

Illustrative Signaling Pathway in Cardiac Fibrosis

Cardiac fibrosis is a critical component of pathological cardiac remodeling. The TGF-β signaling pathway is a central regulator of this process.[3][4][5][6]

TGF_beta_signaling TGF_beta TGF-β TGFBR1_2 TGF-β Receptor I/II TGF_beta->TGFBR1_2 Smad2_3 p-Smad2/3 TGFBR1_2->Smad2_3 Phosphorylation Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Fibroblast_diff Fibroblast Differentiation Nucleus->Fibroblast_diff ECM_production ECM Production (Collagen) Nucleus->ECM_production

Caption: Simplified TGF-β signaling pathway in cardiac fibrosis.

Example Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel compound in an in vivo model of cardiac remodeling.

experimental_workflow Model Induce Cardiac Remodeling (e.g., Isoproterenol Infusion) Treatment Administer this compound or Vehicle Model->Treatment Monitoring Monitor Cardiac Function (Echocardiography) Treatment->Monitoring Sacrifice Terminal Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Histological and Molecular Analysis Sacrifice->Analysis Histology Fibrosis Staining (Masson's Trichrome) Analysis->Histology Molecular Gene Expression (RT-qPCR) Analysis->Molecular

Caption: General workflow for in vivo cardiac remodeling studies.

We look forward to receiving more specific information about this compound to provide you with the detailed and targeted scientific content you require.

References

Troubleshooting & Optimization

F 16915 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with compound F 16915.

Troubleshooting Guide for this compound Solubility Issues

Q1: I am observing very low solubility of this compound in aqueous buffers. What are my initial steps to improve this?

A1: Low aqueous solubility is a common challenge. Here is a systematic approach to address this:

  • pH Modification: The solubility of ionizable compounds can be significantly influenced by pH. We recommend testing the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). For instance, acidic or basic compounds will exhibit higher solubility at pH values where they are ionized.

  • Co-solvents: If pH modification is insufficient, consider the use of water-miscible organic co-solvents. Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG). It is crucial to start with low percentages of the co-solvent and incrementally increase the concentration while monitoring for any potential precipitation or instability of the compound.

  • Surfactants: For non-ionic compounds or when pH and co-solvents are not effective, surfactants can be employed to increase solubility.[1] Surfactants form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in the aqueous medium. A common recommendation for water-insoluble or sparingly water-soluble drugs is the use of sodium lauryl sulfate (SLS).[2]

Q2: My dissolution results for this compound are highly variable. What could be the cause and how can I improve the consistency?

A2: High variability in dissolution testing can stem from several factors. Here are key areas to investigate:

  • Deaeration of Media: Dissolved air in the dissolution medium can form bubbles on the surface of the dosage form, which can interfere with the wetting of the solid and lead to erratic dissolution rates.[3] Proper deaeration of the medium before the experiment is a critical step.[3]

  • Apparatus and Agitation: Ensure that the dissolution apparatus (e.g., USP Apparatus 1 - basket or Apparatus 2 - paddle) is properly calibrated and that the agitation speed is consistent across all experiments.[2] The choice of apparatus and agitation rate can significantly impact the hydrodynamics within the dissolution vessel.[1]

  • Particle Size and Solid-State Form: The particle size and crystal form (polymorphism) of the active pharmaceutical ingredient (API) can have a profound effect on its dissolution rate. Ensure that the batch of this compound you are using has a consistent and well-characterized particle size distribution and solid-state form.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a dissolution medium for this compound?

A1: For a new compound like this compound, it is advisable to start with simple aqueous media across a range of pH values, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8), to mimic the physiological conditions of the gastrointestinal tract.[2]

Q2: Are there any specific recommendations for the dissolution testing of poorly soluble compounds like this compound?

A2: Yes, for poorly soluble compounds, "sink conditions" are desirable, where the concentration of the dissolved drug in the medium does not exceed 30% of its saturation solubility. If sink conditions cannot be achieved in simple aqueous buffers, the use of surfactants or other solubilizing agents in the dissolution medium is recommended.[2]

Q3: How can I develop a robust dissolution method for a fixed-dose combination product containing this compound?

A3: Developing a dissolution method for a fixed-dose combination (FDC) product can be challenging due to potential differences in the physicochemical properties of the active ingredients.[4] A strategic approach involves a thorough evaluation of the pH-solubility profile and stability of each component to find a suitable dissolution medium that is appropriate for all active ingredients.[4]

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound to illustrate how such information would be structured.

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.2370.05
Acetate Buffer4.5370.2
Phosphate Buffer6.8370.1
Phosphate Buffer with 0.5% SLS6.8371.5
20% Ethanol in WaterN/A252.1
40% PEG 400 in WaterN/A253.5

Experimental Protocols

Protocol: Determining the Aqueous Solubility of this compound

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw a sample from each vial and immediately filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Report the solubility as the average of at least three replicate measurements.

Visualizations

cluster_1 Dissolution Medium Selection start Start: Characterize API ph_sol Determine pH-Solubility Profile start->ph_sol ionic Is API Ionizable? ph_sol->ionic acidic Acidic ionic->acidic Yes basic Basic ionic->basic Yes neutral Neutral ionic->neutral No select_ph Select pH for Optimal Solubility acidic->select_ph basic->select_ph neutral->select_ph sink Sink Conditions Met? select_ph->sink add_surf Add Surfactant sink->add_surf No final_medium Final Dissolution Medium sink->final_medium Yes add_surf->final_medium

References

Technical Support Center: Optimizing In Vivo Delivery of F 16915

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing F 16915 in in vivo experiments. Below, you will find troubleshooting advice and frequently asked questions designed to address common challenges and streamline your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the in vivo delivery of a novel compound like this compound?

The primary challenges often revolve around the compound's physicochemical properties. For many research compounds, poor aqueous solubility can lead to difficulties in preparing suitable formulations for administration. This may cause precipitation upon injection, resulting in variable and unpredictable bioavailability.[1] Additionally, in vivo instability, potentially due to metabolic processes, can significantly reduce a compound's half-life and therapeutic efficacy.[1]

Q2: My formulation of this compound appears cloudy or precipitates. What are the potential causes and solutions?

Poor aqueous solubility is a common issue for many small molecule inhibitors, and precipitation can lead to inaccurate dosing and reduced bioavailability.[2]

Troubleshooting Steps:

  • Optimize Formulation: For compounds with low water solubility, several strategies can be employed to improve both solubility and stability.[2] These approaches are summarized in the table below.

  • Particle Size Reduction: Reducing the particle size of a solid drug increases its surface area, which can, in turn, enhance its dissolution rate.[2] Techniques such as micronization or the creation of nanoscale formulations can be effective in improving bioavailability.[2]

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results In Vivo

This is a frequent challenge in preclinical research. A structured approach to troubleshooting is crucial.

  • Possible Cause: Poor Bioavailability/Permeability

    • Solution: An insufficient amount of the compound may be reaching the target tissue.[3] Consider increasing the dose of this compound, but be mindful of potential toxicity.[3] Evaluating alternative routes of administration (e.g., intraperitoneal vs. oral) or employing formulation strategies to enhance solubility and absorption can also be beneficial.[3]

  • Possible Cause: High Variability Between Animals

    • Solution: Inconsistent dosing techniques can lead to variability. Ensure that your administration methods are precise and consistent, and normalize the dose to the body weight of each animal.[3] Inherent biological differences between individual animals can be addressed by increasing the number of animals per group to enhance statistical power and ensuring that animals are matched for age and sex.[3]

Issue 2: Unexpected Toxicity

  • Possible Cause: Off-Target Effects

    • Solution: The compound may be interacting with unintended targets.[3] It is important to conduct a thorough literature search for known off-target liabilities of similar compounds.[3] Performing in vitro screening against a panel of related proteins can help assess selectivity.[3] Additionally, reducing the dose can help determine if the observed toxicity is dose-dependent.[3]

Data Presentation

Table 1: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent to dissolve the compound before dilution in an aqueous vehicle. Common examples include DMSO and PEG400.[1]Simple and effective for initial in vivo studies. Can significantly increase the solubility of hydrophobic compounds.[1]High concentrations of some co-solvents can be toxic. The compound may precipitate upon injection into the aqueous environment of the bloodstream.
Surfactants Amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility in water.Can improve both solubility and stability. May enhance absorption by altering membrane permeability.Can have their own biological effects or toxicities. The choice of surfactant and its concentration must be carefully optimized.
Cyclodextrins Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.Can increase solubility, stability, and bioavailability. Generally have a good safety profile.The complexation efficiency can be low, and they may not be suitable for all compounds.
Liposomes Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds.Can improve pharmacokinetics and reduce toxicity by altering the drug's distribution. Can be targeted to specific tissues.More complex and costly to prepare than simple solutions. May have stability issues.
Nanoparticles Solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached.Can improve solubility, stability, and bioavailability. Can be designed for controlled release and targeted delivery.[4]Manufacturing can be complex. Potential for toxicity related to the nanoparticles themselves.

Experimental Protocols

General Protocol for In Vivo Administration of this compound

  • Compound Preparation:

    • Based on the desired dose and the weight of the animals, calculate the required amount of this compound.[3]

    • Dissolve this compound in a suitable vehicle. For a poorly soluble compound, a common starting point is a mixture of co-solvents and saline (e.g., 10% DMSO, 40% PEG400, and 50% saline).[1]

    • To prepare the vehicle, first dissolve the this compound powder in DMSO, vortexing until fully dissolved. A brief sonication may be necessary.[1]

    • Add the PEG400 and vortex until the solution is homogeneous.[1]

    • Slowly add the sterile saline while vortexing to prevent precipitation.[1]

    • Visually inspect the final formulation to ensure it is a clear, particle-free solution.[1]

  • Animal Handling and Dosing:

    • Administer the prepared formulation to the experimental group of animals via the chosen route (e.g., intravenous, intraperitoneal, oral).

    • Administer the vehicle alone to the control group.[3]

  • Monitoring:

    • Regularly observe the animals for any signs of toxicity or adverse effects.[3]

    • Monitor relevant efficacy endpoints at predetermined time points.[3]

  • Sample Collection and Analysis:

    • Analyze the samples to determine the concentration of this compound and its effect on the target pathway.[3]

Visualizations

Caption: Troubleshooting workflow for in vivo experiments.

SignalingPathway F16915 This compound Receptor Receptor Tyrosine Kinase F16915->Receptor Inhibition FRS2 FRS2 Receptor->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calculation Dose Calculation Formulation Compound Formulation Calculation->Formulation Dosing Animal Dosing (Treatment & Control) Formulation->Dosing Monitoring Regular Monitoring (Health & Efficacy) Dosing->Monitoring Collection Sample Collection (Blood/Tissue) Monitoring->Collection PK_PD PK/PD Analysis Collection->PK_PD Data Data Interpretation PK_PD->Data

References

Technical Support Center: F 16915 (rel-(R,S)-Formoterol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of F 16915, identified as rel-(R,S)-Formoterol, for research and development purposes. The information is compiled from publicly available data on Formoterol and should be used as a general guide. For product-specific data, please refer to the Certificate of Analysis provided by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: Formoterol fumarate, the common salt form of Formoterol, is typically stored under refrigerated conditions (2-8 °C) to ensure long-term stability.[1] Some formulations may be stored at room temperature for a limited period, often up to 3 months.[2][3] It is crucial to protect the compound from light and moisture.[1][4] For the specific product this compound, always refer to the storage instructions on the product vial and the Certificate of Analysis.

Q2: What is the solubility of this compound?

A2: Formoterol fumarate dihydrate is described as slightly soluble in water.[5] Its aqueous solubility is dependent on both pH and temperature.[5] It is soluble in methanol and freely soluble in acetic acid, but practically insoluble in diethyl ether.[4] One study reported the water solubility of Formoterol fumarate to be 1.16 ± 0.02 mg/mL at 25 °C.[6] Solubility can be increased in the presence of co-solvents like ethanol and methanol.[6]

Q3: How should I handle solutions of this compound for my experiments?

A3: Due to its sensitivity to environmental factors, it is recommended to prepare solutions of this compound fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C for short periods, although stability under these conditions should be verified for your specific application.[7] Solutions in DMSO, for instance, may be stored at -20°C for up to 3 months.[7] Protect solutions from light.

Q4: What are the known degradation pathways for Formoterol?

A4: Forced degradation studies on Formoterol, in combination with other drugs, have shown that it is susceptible to degradation under various stress conditions. These include acidic and basic hydrolysis, oxidation, and exposure to heat and light.[8] The primary degradation pathways can involve deformylation and sulfate conjugation.[9] Researchers should be mindful of these factors when designing experiments and interpreting results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.- Ensure the compound is stored at the recommended temperature and protected from light and moisture. - Prepare fresh solutions for each experiment. - If using a stock solution, verify its stability under your storage conditions.
Low or no biological activity - Compound degradation. - Poor solubility in the experimental medium.- Check storage conditions and solution preparation methods. - Consider using a co-solvent to improve solubility. Ensure the co-solvent is compatible with your experimental system. - Verify the pH of your experimental buffer, as Formoterol's solubility is pH-dependent.[5]
Precipitation in aqueous solutions Exceeding the solubility limit of this compound.- Prepare a more dilute solution. - Adjust the pH of the solution. Formoterol fumarate dihydrate has increasing solubility in highly acidic or basic conditions.[6] - Consider the use of a different solvent system or the addition of a solubilizing agent.
Appearance of unexpected peaks in chromatography Degradation of the compound.- Review the experimental protocol for potential stressors such as extreme pH, high temperature, or exposure to light. - Perform a forced degradation study under your experimental conditions to identify potential degradation products.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a suitable container.

  • Add the appropriate solvent (e.g., DMSO, methanol, or a buffered aqueous solution) to the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Forced Degradation Study (General Guideline)

This is a general protocol and should be adapted based on the specific experimental needs.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours).

  • Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber) for a defined period.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating analytical method, such as HPLC with UV or MS detection, to identify and quantify any degradation products.

Data Presentation

Table 1: Solubility of Formoterol Fumarate

Solvent Solubility Reference
Water (25 °C)1.16 ± 0.02 mg/mL[6]
WaterSlightly soluble[5]
MethanolSoluble[4]
Ethanol (95%)Very slightly soluble[4]
Acetic Acid (100%)Freely soluble[4]
Diethyl EtherPractically insoluble[4]

Table 2: Recommended Storage Conditions for Formoterol Formulations

Condition Duration Reference
Refrigerated (2-8 °C)Long-term[1]
Room TemperatureUp to 3 months[2][3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store dissolve->aliquot run_exp Run Experiment dissolve->run_exp analyze Analyze Results run_exp->analyze inconsistent Inconsistent Results? analyze->inconsistent check_storage Check Storage inconsistent->check_storage Yes check_solubility Check Solubility inconsistent->check_solubility Yes

Caption: Experimental workflow for handling this compound.

degradation_pathways cluster_stressors Stress Conditions F16915 This compound (Formoterol) acid Acid Hydrolysis F16915->acid base Base Hydrolysis F16915->base oxidation Oxidation F16915->oxidation heat Heat F16915->heat light Light F16915->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: F 16915 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F 16915, a 5-HT2A receptor inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a 5-HT2A receptor inverse agonist. This means it binds to the serotonin 2A (5-HT2A) receptor and reduces its basal, or constitutive, activity. Unlike a neutral antagonist that only blocks the action of an agonist, an inverse agonist can decrease the receptor's signaling activity even in the absence of an agonist.[1][2][3] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[1]

Q2: What are the primary signaling pathways affected by this compound?

A2: The primary signaling pathway modulated by this compound is the Gq/G11 pathway. Activation of the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[1] By acting as an inverse agonist, this compound reduces the basal activity of this pathway. Some studies suggest that 5-HT2A receptors can also signal through other pathways, and the effect of an inverse agonist on these is an active area of research.[4]

Q3: In which experimental models can this compound be used?

A3: this compound can be studied in a variety of in vitro and in vivo models. In vitro, it can be characterized in cell lines expressing the human 5-HT2A receptor using binding assays and functional assays that measure downstream signaling (e.g., calcium mobilization or inositol phosphate accumulation).[5][6] In vivo, its effects can be assessed in rodent models relevant to neuropsychiatric disorders. For example, it can be tested for its ability to reverse psychosis-like behaviors or to modulate nicotine withdrawal signs.[7][8]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High background or non-specific binding in radioligand binding assays.

Possible Cause Troubleshooting Step
Suboptimal radioligand concentration Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding.
Insufficient washing Increase the number and/or volume of washes to remove unbound radioligand more effectively.
High protein concentration Reduce the amount of membrane protein per well to decrease non-specific binding sites. A linear relationship between protein concentration and specific binding should be established.[9]
Filter plate issues Presoak filter plates with a blocking agent like 0.5% polyethyleneimine to reduce radioligand adherence to the filter material.[9]
Inadequate blocking Ensure the assay buffer contains a suitable blocking agent (e.g., BSA) to minimize non-specific binding to the reaction tube or plate surfaces.

Issue 2: Low or no signal in functional assays (e.g., calcium mobilization).

Possible Cause Troubleshooting Step
Low receptor expression Verify the expression level of the 5-HT2A receptor in your cell line using techniques like Western blotting or a saturation binding assay.
Cell health Ensure cells are healthy and not over-confluent, as this can affect their responsiveness.
Incorrect assay conditions Optimize assay parameters such as incubation time, temperature, and buffer composition.
Compound solubility Confirm that this compound is fully dissolved in the assay buffer. Consider using a different solvent or sonication if solubility is an issue.
Constitutive activity The basal signal in inverse agonist experiments can be low. To confirm inverse agonism, you may need to induce constitutive activity through receptor mutation or by using a system with high receptor expression.[1]
In Vivo Experiments

Issue 3: High variability in behavioral responses.

Possible Cause Troubleshooting Step
Animal stress Acclimate animals to the experimental room and handling procedures to reduce stress-induced variability.
Dosing inaccuracies Ensure accurate and consistent dosing by using precise measurement techniques and appropriate vehicle solutions.
Pharmacokinetics The timing of behavioral testing relative to compound administration is critical. Conduct pharmacokinetic studies to determine the optimal time point for assessing the behavioral effects of this compound.
Subject-to-subject variability Increase the number of animals per group to improve statistical power and account for individual differences in response.
Environmental factors Maintain consistent environmental conditions (e.g., lighting, noise levels) throughout the experiment.

Experimental Protocols

5-HT2A Receptor Binding Assay (Competition)

This protocol is a general guideline for a competition radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (or vehicle for total binding, or non-specific control).

    • Radioligand at a fixed concentration (typically at its Kd).

    • Cell membranes (protein concentration to be optimized, e.g., 70 µ g/well ).[9]

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).[10]

  • Harvest the membranes by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol outlines a general procedure for assessing the inverse agonist activity of this compound by measuring changes in intracellular calcium.

Materials:

  • A cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • A 5-HT2A receptor agonist (e.g., serotonin) as a positive control.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • To measure inverse agonism, add serial dilutions of this compound to the wells and measure the fluorescence signal over time. A decrease in the basal fluorescence indicates inverse agonist activity.

  • To confirm that the effect is mediated by the 5-HT2A receptor, pre-incubate the cells with this compound and then challenge with a 5-HT2A agonist. An inverse agonist will shift the dose-response curve of the agonist to the right.

  • Analyze the data by plotting the change in fluorescence against the concentration of this compound.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytosol Cytosol F16915 This compound Receptor 5-HT2A Receptor F16915->Receptor Inhibits (Inverse Agonism) Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C (PKC) activation DAG->PKC

Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflows

G cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Start_Bind Prepare Reagents (Membranes, Radioligand, this compound) Incubate_Bind Incubate Start_Bind->Incubate_Bind Filter Filter and Wash Incubate_Bind->Filter Count Scintillation Counting Filter->Count Analyze_Bind Analyze Data (IC50, Ki) Count->Analyze_Bind Start_Func Plate and Load Cells with Calcium Dye Add_Compound Add this compound Start_Func->Add_Compound Measure Measure Fluorescence Add_Compound->Measure Analyze_Func Analyze Data (EC50/IC50) Measure->Analyze_Func

References

Improving F 16915 efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing F 16915 in animal models. The information is based on preclinical studies investigating the efficacy of this compound in preventing heart failure-induced atrial fibrillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of docosahexaenoic acid (DHA), acting as a potent pro-drug of DHA.[1][2] Its primary investigated therapeutic action is the prevention of heart failure-induced atrial fibrillation.[1][3][4][5][6][7] The proposed mechanism involves the modulation of gap junction proteins, specifically reducing the dephosphorylation of connexin43 (Cx43) in atrial tissue, which helps to resynchronize gap junction activity.[3][8]

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in two key animal models of heart failure-induced atrial dysfunction: a dog model of tachypacing-induced congestive heart failure and a rat model of heart failure induced by coronary artery occlusion and reperfusion.[8][9][10]

Q3: What are the key findings from preclinical studies with this compound?

A3: In a dog model, this compound significantly reduced the mean duration of atrial fibrillation induced by burst pacing.[8] In a rat model, it restored the left ventricular shortening fraction and reduced the de-phosphorylation of connexin43 in atrial tissue.[8] These findings suggest that this compound can mitigate the atrial remodeling and electrical instability associated with heart failure.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy in Preventing Atrial Fibrillation Suboptimal Dosing: The administered dose may be insufficient for the specific animal model or severity of heart failure.Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose. In a dog model of tachypacing-induced heart failure, a dose of 5 g/day for 4 weeks was shown to be effective.[8] For a rat model of heart failure post-myocardial infarction, 100 mg/kg p.o. daily for 2 months was used.[8]
Inadequate Treatment Duration: The treatment period may not be long enough to induce the desired physiological changes.Extended Treatment Protocol: Based on published studies, a minimum of 4 weeks of treatment in dogs and 2 months in rats was required to observe significant effects.[8] Consider extending the treatment duration and monitoring relevant biomarkers over time.
Poor Bioavailability: The formulation or route of administration may limit the absorption and systemic availability of this compound.Pharmacokinetic Analysis: Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. Consider alternative formulations or routes of administration if bioavailability is low.
Inconsistent Results Between Animals Variability in Heart Failure Model: The severity and progression of heart failure can vary significantly between individual animals, impacting the therapeutic window for this compound.Standardized Model Induction: Ensure a highly standardized protocol for inducing heart failure. Monitor key cardiac function parameters (e.g., ejection fraction, shortening fraction) to stratify animals and ensure homogeneity between treatment groups.
Genetic Background of Animals: Different strains of rats or dogs may exhibit varying responses to both the induction of heart failure and the therapeutic effects of this compound.Consistent Animal Strain: Use a consistent and well-characterized animal strain for all experiments. Report the specific strain used in all publications.
Adverse Effects or Toxicity Off-Target Effects: High doses of this compound may lead to unforeseen side effects.Toxicity Studies: Conduct comprehensive toxicology studies to identify any potential adverse effects. Monitor animals closely for any signs of distress or abnormal behavior.

Experimental Protocols

Tachypacing-Induced Heart Failure Dog Model
  • Animal Model: Adult mongrel dogs.

  • Heart Failure Induction: Chronic ventricular tachypacing at a high rate (e.g., 240 beats/min) for a period sufficient to induce congestive heart failure, typically several weeks.

  • This compound Administration: Oral administration of this compound at a dose of 5 g/day for 4 weeks.[8]

  • Efficacy Endpoint: Measurement of the duration of atrial fibrillation induced by programmed electrical stimulation (burst pacing).[8]

Coronary Artery Occlusion-Reperfusion Rat Model
  • Animal Model: Adult male rats (e.g., Wistar).

  • Heart Failure Induction: Surgical occlusion of the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes), followed by reperfusion to induce myocardial infarction and subsequent heart failure.

  • This compound Administration: Oral administration of this compound at a dose of 100 mg/kg daily for 2 months.[8]

  • Efficacy Endpoints:

    • Echocardiographic assessment of cardiac function (e.g., shortening fraction).[8]

    • Western blot analysis of atrial tissue to determine the phosphorylation status of connexin43.[8]

Visualizations

F16915_Signaling_Pathway cluster_0 Heart Failure cluster_1 Cellular Effects cluster_2 Therapeutic Intervention HF Heart Failure Cx43_dephospho Increased Connexin43 Dephosphorylation HF->Cx43_dephospho leads to GJ_uncoupling Gap Junction Uncoupling Cx43_dephospho->GJ_uncoupling causes AF Atrial Fibrillation GJ_uncoupling->AF promotes F16915 This compound (DHA Pro-drug) F16915->Cx43_dephospho inhibits Cx43_phospho Reduced Connexin43 Dephosphorylation F16915->Cx43_phospho promotes GJ_sync Gap Junction Resynchronization Cx43_phospho->GJ_sync leads to Reduced_AF Reduced Atrial Fibrillation GJ_sync->Reduced_AF results in

Caption: Proposed signaling pathway of this compound in preventing atrial fibrillation.

Experimental_Workflow cluster_rat Rat Model Workflow cluster_dog Dog Model Workflow Rat_HF Induce Heart Failure (LAD Occlusion/Reperfusion) Rat_Treat Treat with this compound (100 mg/kg/day, 2 months) Rat_HF->Rat_Treat Rat_Echo Echocardiography (Shortening Fraction) Rat_Treat->Rat_Echo Rat_WB Western Blot of Atria (Connexin43 Phosphorylation) Rat_Treat->Rat_WB Dog_HF Induce Heart Failure (Tachypacing) Dog_Treat Treat with this compound (5 g/day, 4 weeks) Dog_HF->Dog_Treat Dog_EP Electrophysiology Study (AF Duration) Dog_Treat->Dog_EP

Caption: Experimental workflows for this compound efficacy testing in animal models.

References

Technical Support Center: F 16915 Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using F 16915 in electrophysiology experiments.

Compound Information:

This compound is a pro-drug of Docosahexaenoic Acid (DHA).[1] It is investigated for its potential to prevent heart failure-induced atrial fibrillation.[1] Therefore, its electrophysiological effects are primarily related to the modulation of ion channels involved in cardiac action potentials.

Troubleshooting Guides

This section addresses common issues encountered during patch-clamp recordings with this compound.

Problem 1: No discernible effect on the parameter of interest (e.g., action potential duration, specific ion channel current).

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Drug Concentration Verify the final concentration of this compound in your recording solution. Perform a concentration-response curve to determine the optimal effective concentration for your specific cell type and experimental conditions.Identification of the appropriate concentration range for observing the desired electrophysiological effect.
Incomplete Pro-drug Conversion Ensure adequate time for the cellular esterases to convert the this compound pro-drug into its active form, DHA. Pre-incubation of the cells with this compound for a sufficient period before recording may be necessary.Observation of the expected electrophysiological effects after allowing for pro-drug metabolism.
Cell Type Specificity The ion channel expression profile can vary significantly between different cell types (e.g., atrial vs. ventricular cardiomyocytes, native cells vs. expression systems). Confirm that your chosen cell type expresses the target ion channels modulated by DHA.Understanding the cellular context is crucial for interpreting the effects of this compound.
"Run-down" of Ion Channels Whole-cell patch-clamp recordings can sometimes lead to a gradual loss of ion channel activity over time ("run-down"). This can mask the effects of the drug.Monitor the stability of your recordings over time in control conditions before drug application. Use of ATP and GTP in the internal solution can help to mitigate run-down for some channels.
Drug Adsorption to Tubing Lipophilic compounds like DHA can adsorb to the perfusion system tubing, leading to a lower-than-expected concentration reaching the cells.Pre-perfuse the system with the drug solution for a period before starting the recording to saturate non-specific binding sites.

Problem 2: Observing an unexpected or opposite effect to what is described in the literature for DHA.

Possible Cause Troubleshooting Step Expected Outcome
Off-target Effects At higher concentrations, DHA may have off-target effects on other ion channels or cellular processes.Perform a thorough literature search for known off-target effects of DHA. Consider using more specific pharmacological tools to confirm the involvement of the intended target.
Experimental Conditions The effects of some ion channel modulators can be voltage-dependent or dependent on the ionic composition of the recording solutions.Carefully review and control the holding potential, voltage protocols, and the composition of your internal and external solutions.
Pathophysiological State of Cells If using cells from a disease model (e.g., heart failure), the expression and function of ion channels may be altered, leading to a different pharmacological response.Characterize the baseline electrophysiological properties of your model system and compare them to healthy controls.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in electrophysiology?

A1: this compound is a pro-drug that is intracellularly converted to Docosahexaenoic Acid (DHA). DHA is known to modulate the activity of several cardiac ion channels. Its anti-arrhythmic effects are thought to be mediated by the inhibition of late sodium current (INaL) and L-type calcium current (ICa,L), as well as the enhancement of various potassium currents, which collectively contribute to the stabilization of the cardiac action potential.

Q2: What are the expected effects of this compound on a typical cardiac action potential?

A2: The expected effects of this compound (via DHA) on a cardiac action potential would be a shortening of the action potential duration (APD) due to the enhancement of repolarizing potassium currents and a reduction in depolarizing inward currents. This can help to prevent early afterdepolarizations and reduce the likelihood of arrhythmias.

Q3: What is a typical effective concentration range for this compound in in-vitro electrophysiology?

A3: The effective concentration of this compound will depend on the cell type and the specific ion channel being studied. A concentration-response curve is recommended. However, based on studies with DHA, a starting concentration in the low micromolar range (e.g., 1-10 µM) is a reasonable starting point.

Q4: Are there any special considerations for preparing this compound solutions?

A4: As a lipophilic compound, this compound may require a solvent like DMSO for initial stock preparation. Ensure the final concentration of the solvent in the recording solution is low (typically <0.1%) and that you have performed a vehicle control to rule out any effects of the solvent itself.

Visualizing Experimental and Logical Workflows

Below are diagrams illustrating key concepts and troubleshooting workflows.

This compound Mechanism of Action F16915 This compound (Pro-drug) Cell Cell Membrane F16915->Cell Crosses Intracellular Intracellular Space Cell->Intracellular DHA DHA (Active Drug) Intracellular->DHA Esterase Conversion INaL Late Sodium Current (INaL) DHA->INaL Inhibits ICaL L-type Calcium Current (ICaL) DHA->ICaL Inhibits IK Potassium Currents (IK) DHA->IK Enhances AP Action Potential INaL->AP Modulates ICaL->AP Modulates IK->AP Modulates Arrhythmia Arrhythmia Prevention AP->Arrhythmia

Caption: Signaling pathway of this compound.

Troubleshooting Workflow: No Effect Observed Start Start: No effect of this compound CheckConc Verify Drug Concentration Start->CheckConc ConcOK Concentration Correct? CheckConc->ConcOK AdjustConc Adjust Concentration / Perform Dose-Response ConcOK->AdjustConc No CheckIncubation Sufficient Pre-incubation Time? ConcOK->CheckIncubation Yes AdjustConc->CheckConc IncubateLonger Increase Pre-incubation Time CheckIncubation->IncubateLonger No CheckCellType Appropriate Cell Type? CheckIncubation->CheckCellType Yes IncubateLonger->CheckIncubation ConsiderCellType Consider Alternative Cell Model CheckCellType->ConsiderCellType No CheckStability Stable Baseline Recording? CheckCellType->CheckStability Yes Reassess Re-evaluate Experiment ConsiderCellType->Reassess ImproveStability Optimize Recording Conditions (Internal Solution, etc.) CheckStability->ImproveStability No End Effect Observed CheckStability->End Yes ImproveStability->CheckStability

Caption: Troubleshooting decision tree.

References

Technical Support Center: Investigating Off-Target Effects of Piclamilast (RP 73401)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. Piclamilast (also known as RP 73401) is a selective phosphodiesterase 4 (PDE4) inhibitor. While the user's query specified "F 16915," extensive public scientific literature on a pharmacological agent with this identifier is not available. The information presented here pertains to Piclamilast, a well-characterized compound often associated with research into inflammatory diseases.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental investigations of Piclamilast's off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Piclamilast?

Piclamilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[1] By inhibiting PDE4, Piclamilast leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This ultimately results in the suppression of inflammatory responses.[1]

Q2: What are the known on-target effects of Piclamilast?

The primary on-target effects of Piclamilast are its anti-inflammatory and immunomodulatory properties.[1] It has been shown to inhibit the production of pro-inflammatory cytokines and suppress the activity of various immune cells.[1]

Q3: What are the most commonly reported off-target or side effects of Piclamilast?

The most frequently cited side effect associated with Piclamilast and other PDE4 inhibitors is emesis (nausea and vomiting).[1] This effect is believed to be mediated by the inhibition of a specific PDE4 isoform, PDE4D, in the central nervous system.[2]

Q4: How selective is Piclamilast for PDE4 compared to other phosphodiesterase families?

Piclamilast exhibits high selectivity for PDE4.[3] Reports indicate that it is significantly less potent against other PDE families.

Quantitative Data: Selectivity Profile of Piclamilast

The following table summarizes the inhibitory activity of Piclamilast against various human phosphodiesterase (PDE) isoforms. This data is crucial for designing experiments and interpreting results related to its selectivity.

TargetIC50 (µM)Fold Selectivity vs. PDE4Reference
PDE4 0.0012 -[3]
PDE1>100>83,333[3]
PDE24033,333[3]
PDE3>100>83,333[3]
PDE51411,667[3]
PDE7A>10>8,333[3]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Troubleshooting Guides

This section provides guidance on common issues that may arise during in vitro experiments with Piclamilast.

Issue 1: High variability in cAMP measurements between replicates.

  • Potential Cause:

    • Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant variations in cAMP levels.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of Piclamilast, stimulating agents, or lysis buffers will introduce variability.

    • Cell Health: Unhealthy or stressed cells may respond inconsistently to treatment.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to maintain uniformity.

    • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, preparing a master mix of reagents can improve consistency.

    • Monitor Cell Viability: Regularly check cell morphology and viability (e.g., using Trypan Blue exclusion) to ensure cells are healthy before starting the experiment.

Issue 2: Lower-than-expected potency in cell-based assays compared to biochemical assays.

  • Potential Cause:

    • Cell Permeability: Piclamilast may have limited permeability across the cell membrane of your specific cell type, resulting in a lower intracellular concentration.

    • Compound Stability: The compound may be unstable in your cell culture medium over the course of the experiment.

    • Presence of Efflux Pumps: Some cell lines express efflux pumps that can actively transport the compound out of the cell.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for Piclamilast to elicit a maximal response.

    • Permeability Assessment: If possible, use analytical methods (e.g., LC-MS/MS) to measure the intracellular concentration of Piclamilast.

    • Use of Efflux Pump Inhibitors: In some cases, co-incubation with a known efflux pump inhibitor (use with caution and appropriate controls) can help determine if efflux is a contributing factor.

Issue 3: Observing unexpected cellular phenotypes or toxicity.

  • Potential Cause:

    • Off-Target Effects: At higher concentrations, Piclamilast may interact with other cellular targets, leading to unforeseen biological responses.

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Piclamilast may be toxic to the cells.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a wide dose-response curve to identify the concentration range where the desired on-target effect is observed without significant toxicity.

    • Control for Solvent Effects: Ensure that the final concentration of the solvent is consistent across all experimental conditions, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5% for DMSO).

    • Orthogonal Approaches: Use a structurally unrelated PDE4 inhibitor to confirm that the observed phenotype is due to PDE4 inhibition and not an off-target effect of Piclamilast's chemical scaffold.

    • Off-Target Profiling: If significant and reproducible off-target effects are suspected, consider having Piclamilast profiled against a broad panel of kinases and receptors through a commercial service.

Experimental Protocols & Methodologies

1. General Workflow for Investigating Off-Target Effects

This workflow provides a structured approach to identifying and characterizing potential off-target effects of Piclamilast.

G cluster_0 Initial Assessment cluster_1 Confirmation of On-Target Effect cluster_2 Off-Target Investigation cluster_3 Validation start Start with a well-characterized on-target cellular assay dose_response Perform a wide dose-response curve start->dose_response phenotype Observe for any unexpected phenotypes (e.g., morphology changes, toxicity) dose_response->phenotype orthogonal Use a structurally unrelated PDE4 inhibitor phenotype->orthogonal If unexpected phenotype is observed profiling Broad kinase/receptor profiling (commercial service) phenotype->profiling If off-target effect is suspected knockdown Use siRNA/shRNA to knockdown PDE4 orthogonal->knockdown Compare phenotypes cetra Cellular Thermal Shift Assay (CETSA) to confirm target engagement profiling->cetra validation Validate hits from profiling in secondary assays cetra->validation

Caption: A logical workflow for investigating potential off-target effects.

2. cAMP Measurement Assay Protocol (General)

This protocol outlines a common method for measuring intracellular cAMP levels, the direct downstream consequence of PDE4 inhibition.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Lysis & Detection cluster_3 Data Analysis seed Seed cells in a multi-well plate adhere Allow cells to adhere and reach desired confluency seed->adhere pre_treat Pre-treat cells with Piclamilast or vehicle control adhere->pre_treat stimulate Stimulate cells with an adenylyl cyclase activator (e.g., Forskolin) pre_treat->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Measure cAMP levels using a competitive immunoassay (e.g., ELISA, HTRF) lyse->detect analyze Calculate cAMP concentration and determine EC50/IC50 values detect->analyze

Caption: A typical workflow for a cell-based cAMP assay.

3. Signaling Pathway of Piclamilast Action

This diagram illustrates the intracellular signaling pathway modulated by Piclamilast.

G extracellular Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor GPCR extracellular->receptor g_protein G Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces atp ATP atp->ac pde4 PDE4 camp->pde4 pka PKA camp->pka activates epac Epac camp->epac activates amp AMP pde4->amp hydrolyzes response Cellular Response (e.g., Decreased Inflammation) pka->response epac->response piclamilast Piclamilast piclamilast->pde4 inhibits

Caption: Piclamilast inhibits PDE4, leading to increased cAMP levels.

References

Technical Support Center: F 16915 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing F 16915 in experimental settings. The information is based on available preclinical data.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Variability in atrial fibrillation (AF) inducibility or duration in control animals. Inconsistent heart failure model induction.Ensure standardized surgical procedures for coronary artery ligation or consistent tachypacing protocols. Monitor cardiac function (e.g., ejection fraction) to confirm the development of heart failure before initiating this compound treatment.
Inconsistent this compound efficacy in reducing AF. Issues with drug formulation, administration, or dosage.This compound is a derivative of docosahexaenoic acid (DHA) and may be susceptible to oxidation. Prepare fresh formulations for each administration. For oral gavage in rat models, ensure consistent delivery. For dietary administration in dog models, ensure complete consumption of the dosed food. Verify the purity and stability of the this compound compound.
Difficulty in assessing connexin 43 (Cx43) phosphorylation status. Suboptimal tissue harvesting and processing.Rapidly excise and freeze atrial tissue in liquid nitrogen immediately after collection to preserve protein phosphorylation states. Use appropriate phosphatase inhibitors in all lysis and homogenization buffers.
High mortality rate in the heart failure animal model. Severity of the induced cardiac injury.Adjust the duration or severity of the heart failure induction protocol. For example, in the rat coronary artery occlusion model, a 2-month reperfusion period has been documented. In the dog tachypacing model, the pacing frequency and duration can be modified. Provide appropriate post-operative care and pain management.
Unexpected off-target effects observed. As a pro-drug of DHA, this compound will increase systemic DHA levels, which could have broad physiological effects.Include additional control groups to assess the effects of DHA itself. Monitor for potential systemic effects, such as changes in lipid profiles or inflammatory markers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of docosahexaenoic acid (DHA) and acts as a pro-drug of DHA.[1][2][3] Its primary investigated therapeutic indication is the prevention of heart failure-induced atrial fibrillation.[1][2][4][5][6][7][8] The proposed mechanism of action involves the modulation of gap junction proteins, specifically by reducing the de-phosphorylation of connexin 43 (Cx43) in atrial tissue.[8][9] This is thought to improve electrical synchrony in the atria and reduce the propensity for arrhythmias.[9]

Q2: What are the recommended experimental models and dosages for studying this compound?

Based on preclinical studies, two primary animal models have been used:

  • Canine Model: Tachypacing-induced congestive heart failure. A dosage of 5 g/day of this compound administered with food for 4 weeks has been reported.[8][9][10]

  • Rat Model: Heart failure induced by occlusion of the left descending coronary artery followed by a 2-month reperfusion period. A dosage of 100 mg/kg administered daily via oral gavage has been used.[9]

Q3: What are the expected outcomes of this compound treatment in these models?

In the canine model of heart failure-induced atrial fibrillation, treatment with this compound was shown to significantly reduce the duration and incidence of sustained atrial fibrillation.[9][10] In the rat model of heart failure, this compound treatment led to a significant restoration of the left ventricular shortening fraction, indicating an improvement in cardiac function, and reduced the de-phosphorylation of atrial connexin 43.[9]

Q4: What is the clinical development status of this compound?

According to available information, the highest research and development status for this compound is "Discontinued". The specific reasons for the discontinuation of its development are not publicly detailed but could be related to a variety of factors including efficacy, safety, pharmacokinetics, or strategic business decisions.

Q5: Are there any known safety or toxicity concerns with this compound?

Specific safety and toxicity data for this compound are not widely available in the public domain. As a derivative of DHA, its safety profile is likely related to that of high-dose omega-3 fatty acids, which are generally considered safe but can have effects on bleeding time and lipid profiles. Researchers should conduct appropriate safety monitoring in their animal studies.

Quantitative Data Summary

Animal Model Dosage Duration Key Findings Reference
Dog (Tachypacing-induced Heart Failure)5 g/day (with food)4 weeks- Significantly reduced duration of induced atrial fibrillation.- Significantly reduced incidence of sustained atrial fibrillation.[8][9][10]
Rat (Coronary Occlusion/Reperfusion)100 mg/kg/day (oral gavage)2 months- Significantly restored left ventricular shortening fraction.- Reduced de-phosphorylation of atrial connexin 43.[9]

Experimental Protocols

Note: The following are generalized methodologies based on published literature. Researchers should consult the primary research articles for detailed, step-by-step protocols.

Rat Model of Heart Failure and this compound Treatment
  • Induction of Heart Failure:

    • Anesthetize the rat (e.g., with sodium pentobarbital).

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery.

    • Close the thoracic cavity and allow the animal to recover.

    • Allow for a 2-month reperfusion period for the development of heart failure.

  • This compound Administration:

    • Following the reperfusion period, administer this compound at a dose of 100 mg/kg daily via oral gavage.

    • A vehicle control group should be administered the formulation vehicle.

  • Assessment of Cardiac Function:

    • Perform echocardiography at baseline and at the end of the treatment period to measure parameters such as left ventricular shortening fraction and ejection fraction.

  • Tissue Analysis:

    • At the end of the study, euthanize the animals and rapidly excise the atria.

    • Freeze the tissue immediately in liquid nitrogen for subsequent analysis (e.g., Western blotting for connexin 43 phosphorylation).

Canine Model of Heart Failure and this compound Treatment
  • Induction of Heart Failure:

    • Implant a pacemaker in the right ventricle of the dog.

    • Induce congestive heart failure by continuous rapid ventricular pacing.

  • This compound Administration:

    • Administer this compound at a dose of 5 g/day mixed with the animal's food for a period of 4 weeks.

    • A placebo control group should receive food without the active compound.

  • Electrophysiological Studies:

    • Perform programmed electrical stimulation of the atria to assess the inducibility and duration of atrial fibrillation.

  • Data Analysis:

    • Compare the duration and incidence of sustained atrial fibrillation between the this compound-treated group and the placebo group.

Visualizations

F16915_Signaling_Pathway cluster_HF Heart Failure cluster_F16915 This compound Intervention cluster_Cellular Atrial Myocyte HF Heart Failure Cx43_dephos De-phosphorylation of Connexin 43 (Cx43) HF->Cx43_dephos promotes F16915 This compound (DHA Pro-drug) F16915->Cx43_dephos inhibits Cx43_phos Maintained Cx43 Phosphorylation F16915->Cx43_phos promotes Gap_Junction Impaired Gap Junction Communication Cx43_dephos->Gap_Junction leads to AF Atrial Fibrillation Gap_Junction->AF contributes to Improved_Conduction Improved Electrical Conduction Cx43_phos->Improved_Conduction leads to Reduced_AF Reduced Atrial Fibrillation Improved_Conduction->Reduced_AF results in

Caption: Proposed signaling pathway of this compound in preventing atrial fibrillation.

Experimental_Workflow_Rat cluster_Induction Heart Failure Induction cluster_Treatment Treatment Phase cluster_Assessment Outcome Assessment LAD_ligation LAD Coronary Artery Ligation in Rats Reperfusion 2-Month Reperfusion LAD_ligation->Reperfusion Treatment_Group This compound (100 mg/kg/day) Oral Gavage Reperfusion->Treatment_Group Control_Group Vehicle Control Oral Gavage Reperfusion->Control_Group Echo Echocardiography (Cardiac Function) Treatment_Group->Echo Tissue_Harvest Atrial Tissue Harvest Treatment_Group->Tissue_Harvest Control_Group->Echo Control_Group->Tissue_Harvest Western_Blot Western Blot (Cx43 Phosphorylation) Tissue_Harvest->Western_Blot

Caption: Experimental workflow for this compound studies in a rat model of heart failure.

References

Technical Support Center: Overcoming F 16915 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with F 16915, a prodrug of Docosahexaenoic Acid (DHA).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a synthetic prodrug of Docosahexaenoic Acid (DHA), an omega-3 fatty acid. As a prodrug, this compound is designed to improve the bioavailability and stability of DHA.[1][2] Upon administration, it is metabolized to release the active DHA molecule. DHA has been shown to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in various cancer cell lines.[3][4][5] The cytotoxic effects of DHA can vary significantly between different cancer cell types.[3][6]

2. How should this compound be stored and handled?

As a prodrug of a polyunsaturated fatty acid, this compound is susceptible to oxidation. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to store the compound at -20°C or below. When preparing solutions, use deoxygenated solvents and minimize exposure to light and air.

3. In what solvents is this compound soluble?

The solubility of this compound will depend on the specific chemical modification made to the DHA molecule. Generally, fatty acid prodrugs are designed to have improved aqueous solubility compared to the parent drug.[7] However, for cell culture experiments, it is common to dissolve fatty acids and their derivatives in a small amount of an organic solvent like DMSO or ethanol before diluting in culture media. It is crucial to keep the final concentration of the organic solvent low (typically <0.1%) to avoid solvent-induced cytotoxicity.

4. How is this compound converted to active DHA?

The conversion of this compound to DHA is dependent on the specific linker used in the prodrug design. This conversion is typically mediated by cellular enzymes, such as esterases, that cleave the bond between DHA and the promoiety.[8] The rate of this conversion can vary between different cell types and tissues, which can be a source of experimental variability.[9]

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: High variability in cell viability/cytotoxicity assays between replicates.

  • Question: My cell viability assay results with this compound are inconsistent across replicate wells. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for treatment and use them for blanks or controls filled with sterile PBS or media.[10]

    • Incomplete Solubilization: this compound may not be fully dissolved in the culture medium. Ensure the stock solution is properly prepared and vortexed before each dilution. Consider a brief sonication of the stock solution.

    • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed.

    • Contamination: Low-level microbial contamination can affect cell health and response to treatment. Regularly check for signs of contamination.[11]

Issue 2: The observed effect of this compound is not dose-dependent.

  • Question: I am not observing a clear dose-response curve with this compound. Why might this be happening?

  • Answer:

    • Inappropriate Concentration Range: The tested concentrations may be too high (causing maximum effect at all doses) or too low (showing no effect). Perform a wider range of dilutions to identify the optimal concentration range.

    • Compound Instability: this compound may be degrading in the culture medium over the course of the experiment. Reduce the incubation time or replenish the medium with fresh compound during the experiment.

    • Cell Density: High cell density can reduce the effective concentration of the compound per cell. Optimize the initial cell seeding density.

    • Prodrug Conversion Rate: The conversion of this compound to active DHA may be a rate-limiting step. The effect you are observing might be related to the rate of conversion rather than the initial concentration of the prodrug.

Issue 3: Different cancer cell lines show vastly different sensitivity to this compound.

  • Question: I am testing this compound on different cancer cell lines, and the IC50 values are dramatically different. Is this expected?

  • Answer: Yes, this is expected. The sensitivity of cancer cells to DHA is known to be highly variable and cell-line specific.[3][6] This variability can be attributed to several factors:

    • Expression of Activating Enzymes: The levels of enzymes responsible for converting this compound to DHA can differ between cell lines.

    • Metabolic Differences: The way cells metabolize fatty acids can influence their response to DHA.

    • Antioxidant Capacity: The ability of cells to counteract oxidative stress induced by DHA can affect their sensitivity.[6]

    • Genetic Background: The mutation status of key oncogenes and tumor suppressor genes can impact the cellular response to DHA.[4]

Solution and Compound Stability

Issue 4: Precipitation of this compound in aqueous solutions.

  • Question: My this compound solution is cloudy or forms a precipitate when diluted in buffer or media. How can I improve its solubility?

  • Answer:

    • Use of a Carrier Protein: For in vitro experiments, conjugating fatty acids to a carrier protein like bovine serum albumin (BSA) can significantly improve their solubility and stability in aqueous solutions.[12]

    • Optimize Solvent Concentration: While minimizing the final concentration of organic solvents is important, ensuring the initial stock is fully dissolved is critical. You may need to slightly adjust the initial solvent volume.

    • pH of the Buffer: The solubility of compounds with ionizable groups can be pH-dependent. Check if adjusting the pH of your buffer system improves solubility.[13][14]

    • Prepare Fresh Solutions: Do not use old stock solutions. Prepare fresh solutions for each experiment to avoid issues with compound degradation and precipitation.

Data Presentation

Table 1: Stability of this compound in Different Experimental Buffers

Buffer SystempHTemperature (°C)Half-life (hours)
Phosphate-Buffered Saline (PBS)7.43712
Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS7.43724
RPMI 1640 Medium + 10% FBS7.23722
Citrate Buffer5.02548

Note: This is hypothetical data for illustrative purposes.

Table 2: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer75
MDA-MB-231Breast Cancer40
A549Lung Cancer120
HCT116Colon Cancer55

Note: This is hypothetical data based on the known variability of DHA's effects.[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for In Vitro Studies
  • Prepare a stock solution of this compound in 100% ethanol or DMSO.

  • Prepare a stock solution of fatty acid-free BSA in sterile PBS.

  • Slowly add the this compound stock solution to the BSA solution while gently vortexing. The molar ratio of this compound to BSA should be optimized, but a starting point of 4:1 is common.

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Sterile-filter the this compound-BSA complex solution before adding it to the cell culture medium.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-BSA complex in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with BSA and the same concentration of the initial solvent).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Mandatory Visualizations

DHA_Signaling_Pathway Hypothetical Signaling Pathway of DHA F16915 This compound (Prodrug) DHA DHA (Active Drug) F16915->DHA Hydrolysis ROS Increased ROS DHA->ROS Membrane Membrane Lipid Raft Disruption DHA->Membrane Esterases Cellular Esterases Esterases->DHA Signaling Inhibition of Pro-survival Signaling (e.g., Akt, NF-κB) ROS->Signaling Membrane->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Caption: Hypothetical signaling pathway of this compound conversion and subsequent DHA action.

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Solubilize Solubilize this compound in DMSO Complex Complex with BSA Solubilize->Complex Treat Treat with this compound-BSA Complex->Treat Seed Seed Cells Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Assay Perform Viability Assay (MTT) Incubate->Assay Read Read Absorbance Assay->Read Calculate Calculate IC50 Read->Calculate

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

Troubleshooting_Workflow Troubleshooting Logic for Inconsistent Results Start Inconsistent Results CheckReagents Check Reagent Preparation (this compound, Media, Buffers) Start->CheckReagents ReagentOK Reagents OK CheckReagents->ReagentOK No Issues ReagentBad Re-prepare Reagents CheckReagents->ReagentBad Issues Found CheckCells Evaluate Cell Health (Morphology, Contamination) CellsOK Cells Healthy CheckCells->CellsOK No Issues CellsBad Use New Cell Stock CheckCells->CellsBad Issues Found CheckProtocol Review Experimental Protocol (Seeding, Pipetting, Timing) ProtocolOK Protocol Followed CheckProtocol->ProtocolOK No Issues ProtocolError Refine Technique CheckProtocol->ProtocolError Errors Identified ReagentOK->CheckCells Rerun Re-run Experiment ReagentBad->Rerun CellsOK->CheckProtocol CellsBad->Rerun ProtocolOK->Rerun ProtocolError->Rerun

Caption: A logical workflow for troubleshooting sources of experimental variability.

References

Technical Support Center: F 16915 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments involving the novel compound F 16915. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to ensure the generation of accurate and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental setup and interpretation of dose-response assays for this compound.

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A: For a novel compound like this compound, it is advisable to start with a broad concentration range to capture the full dose-response curve. A common starting point is a series of 10-point dilutions, ranging from 100 µM down to 1 pM. This wide range helps in identifying the potency of the compound, whether it is in the nanomolar or micromolar range.

Q2: I am not observing any response even at the highest concentration of this compound. What could be the issue?

A: A lack of response can stem from several factors. First, verify the compound's solubility in your assay medium; precipitation at high concentrations is a common issue. Second, ensure that the chosen cell line expresses the target of this compound at sufficient levels.[1] Third, the incubation time may be too short for the compound to elicit a biological response; consider a time-course experiment to determine the optimal duration.[2]

Q3: The results from my replicate wells show high variability. How can I improve the reproducibility of my assay?

A: High variability often points to technical inconsistencies. Ensure your cell suspension is homogenous before plating to avoid uneven cell seeding.[2] Be mindful of the "edge effect" in multi-well plates, which can be caused by temperature and humidity gradients; it is good practice to fill the outer wells with media or buffer but exclude them from analysis.[2] Additionally, confirm that all liquid handling equipment is properly calibrated to minimize pipetting errors.[3]

Q4: My dose-response curve for this compound is not sigmoidal. What does this indicate?

A: A non-sigmoidal curve can suggest complex biological activity. For instance, a U-shaped or biphasic curve may indicate that this compound has multiple targets or that it becomes cytotoxic at higher concentrations. If the curve is very shallow or steep, it might reflect issues with the dilution series or the binding characteristics of the compound.

Q5: What is the maximum concentration of a solvent like DMSO that is safe for my cells?

A: The tolerance to solvents like DMSO is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the highest concentration of the solvent that does not affect cell viability or the assay signal. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your dose-response experiments with this compound.

Issue Potential Cause Recommended Solution
High Background Signal - Autofluorescence of this compound.- Media components (e.g., phenol red, serum) interfering with the readout.- Run a compound-only control (no cells) to check for autofluorescence.- Use phenol red-free media or wash cells before adding detection reagents.
Low Signal-to-Noise Ratio - Suboptimal cell seeding density.- Insufficient incubation time.- Low expression of the target in the cell line.- Optimize cell number per well to maximize the assay window.[1]- Perform a time-course experiment to find the peak response time.- Confirm target expression using techniques like qPCR or Western blotting.
Inconsistent EC50/IC50 Values - Inconsistent cell health or passage number.- Variability in reagent preparation.- Time-dependent effect of this compound.- Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase.[4]- Prepare fresh reagents for each experiment and use consistent lot numbers for critical components like serum.[1]- Standardize the pre-incubation time of the compound with the cells, especially if it has a covalent or slow-binding mechanism.[4]
Incomplete Curve (No Top or Bottom Plateau) - The concentration range of this compound is too narrow.- Broaden the concentration range to ensure you capture both the maximal and minimal response.

Quantitative Data Summary

The following table presents hypothetical dose-response data for this compound in two different cell lines. This serves as a template for presenting your own findings.

Parameter Cell Line A (Target-Positive) Cell Line B (Target-Negative Control)
EC50 15.2 nM> 100 µM
Hill Slope 1.1Not Applicable
Maximal Response (% of Control) 98%No significant response
Minimal Response (% of Control) 2%No significant response
Assay Window (Signal/Background) 12.5Not Applicable

Experimental Protocols

Protocol 1: Cell-Based Viability Assay Using a Luminescent Readout

This protocol describes a general method for determining the dose-response of this compound on cell viability in a 384-well format.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Create a single-cell suspension and determine the cell concentration.

    • Dilute the cells to the optimal seeding density (previously determined) in the appropriate culture medium.

    • Dispense 25 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a concentration gradient. A 10-point, 3-fold dilution series is common.

    • Dilute the compound further in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level (e.g., 0.5%).

    • Add 5 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add 30 µL of the luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media-only wells).

    • Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 or IC50 value.

Visualizations

Signaling Pathway Diagram

F16915_Signaling_Pathway F16915 This compound Receptor Target Receptor F16915->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical inhibitory signaling pathway of this compound.

Experimental Workflow Diagram

Dose_Response_Workflow start Start cell_prep Prepare and Seed Cells in 384-well Plate start->cell_prep incubate1 Incubate for 24h cell_prep->incubate1 treatment Add Compound to Cells incubate1->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubate2 Incubate for 48-72h treatment->incubate2 detection Add Detection Reagent incubate2->detection read_plate Measure Signal (Luminescence/Fluorescence) detection->read_plate data_analysis Data Analysis: Normalize and Fit Curve read_plate->data_analysis end Determine EC50/IC50 data_analysis->end Troubleshooting_Dose_Response start Problem with Dose-Response Curve high_variability High Variability? start->high_variability no_response No Response? start->no_response bad_curve_shape Poor Curve Shape? start->bad_curve_shape high_variability->no_response No check_seeding Check Cell Seeding and Edge Effects high_variability->check_seeding Yes check_pipetting Verify Pipette Calibration high_variability->check_pipetting Yes no_response->bad_curve_shape No check_solubility Verify Compound Solubility no_response->check_solubility Yes check_target Confirm Target Expression no_response->check_target Yes optimize_time Optimize Incubation Time no_response->optimize_time Yes adjust_concentration Adjust Concentration Range bad_curve_shape->adjust_concentration Yes check_cytotoxicity Check for Cytotoxicity at High Doses bad_curve_shape->check_cytotoxicity Yes

References

Validation & Comparative

F-16915 Versus Docosahexaenoic Acid (DHA): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the pro-drug F-16915 and its active metabolite, docosahexaenoic acid (DHA), in the context of cardiovascular efficacy, with a focus on preclinical models of atrial fibrillation.

This guide provides a comprehensive analysis of F-16915, a novel pro-drug of docosahexaenoic acid (DHA), and compares its efficacy with that of its parent compound. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of F-16915 as a potential therapeutic agent.

Overview of F-16915 and Docosahexaenoic Acid (DHA)

Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid that plays a crucial role in various physiological processes and has been extensively studied for its cardioprotective effects. F-16915 is a chemically modified derivative of DHA, designed to function as a pro-drug. This modification is intended to enhance the bioavailability, stability, or targeted delivery of DHA, potentially leading to improved therapeutic outcomes compared to direct administration of the parent compound. The primary therapeutic indication investigated for F-16915 is the prevention of heart failure-induced atrial fibrillation.

Efficacy in Preclinical Models of Atrial Fibrillation

The primary evidence for the efficacy of F-16915 comes from a key study by Le Grand et al. (2014), which utilized two distinct animal models of heart failure-induced atrial fibrillation. A direct head-to-head comparison with DHA in the same study is not available; therefore, this guide presents the data for F-16915 alongside findings for DHA from other relevant preclinical studies in similar models.

Quantitative Data Summary

The following tables summarize the key efficacy data for F-16915 and DHA in preclinical models of atrial fibrillation.

Compound Animal Model Dosage Key Efficacy Endpoint Result Reference
F-16915 Dog model of tachypacing-induced congestive heart failure5 g/day for 4 weeksMean duration of induced atrial fibrillationReduced from 989 ± 111 s (vehicle) to 79 ± 59 sLe Grand et al., 2014
Incidence of sustained atrial fibrillationReduced from 5/5 dogs (vehicle) to 1/5 dogsLe Grand et al., 2014
Rat model of heart failure (post-myocardial infarction)100 mg/kg p.o. daily for 2 monthsPercentage of shortening fractionRestored to 32.6 ± 7.4% from 17.6 ± 3.4% (vehicle)Le Grand et al., 2014
DHA Canine model of pacing-induced atrial remodeling1 g/day Persistent atrial fibrillation inducibilitySignificantly reduced compared to no-PUFA controlRamadeen et al., 2012
Atrial fibrosisReduced compared to no-PUFA controlRamadeen et al., 2012

Experimental Protocols

F-16915 Efficacy Studies (Le Grand et al., 2014)

Canine Model of Tachypacing-Induced Congestive Heart Failure:

  • Animals: Adult mongrel dogs.

  • Induction of Heart Failure: Chronic ventricular tachypacing.

  • Drug Administration: F-16915 (5 g/day ) or vehicle administered orally for 4 weeks.

  • Efficacy Assessment: Atrial fibrillation was induced by burst pacing, and the duration and incidence of sustained AF were recorded.

Rat Model of Heart Failure (Post-Myocardial Infarction):

  • Animals: Male Wistar rats.

  • Induction of Heart Failure: Ligation of the left anterior descending coronary artery to induce myocardial infarction.

  • Drug Administration: F-16915 (100 mg/kg) or vehicle administered orally daily for 2 months, starting one week after surgery.

  • Efficacy Assessment: Cardiac function was assessed by measuring the percentage of shortening fraction using echocardiography.

DHA Efficacy Study (Ramadeen et al., 2012)

Canine Model of Pacing-Induced Atrial Remodeling:

  • Animals: Adult mongrel dogs.

  • Induction of Atrial Remodeling: Rapid atrial pacing.

  • Drug Administration: DHA (1 g/day ) supplemented in the diet.

  • Efficacy Assessment: Atrial fibrillation inducibility was tested electrophysiologically. Atrial tissue was collected for histological analysis of fibrosis.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of both F-16915 and DHA are believed to be mediated through multiple signaling pathways. A key mechanism identified for F-16915 involves the modulation of gap junction proteins, specifically Connexin43 (Cx43).

Signaling_Pathway cluster_F16915 F-16915 Administration cluster_DHA Systemic Circulation cluster_Cellular Atrial Myocyte F16915 F-16915 (Pro-drug) DHA DHA (Active Metabolite) F16915->DHA Metabolic Conversion Cx43_dephospho Dephosphorylated Cx43 (Non-functional) DHA->Cx43_dephospho Reduces Cx43_phospho Phosphorylated Cx43 (Functional) Cx43_dephospho->Cx43_phospho Promotes Functional State GJ Gap Junction Resynchronization Cx43_phospho->GJ AF Reduced Atrial Fibrillation Susceptibility GJ->AF

Caption: Proposed mechanism of F-16915 in reducing atrial fibrillation.

Experimental Workflow

The general workflow for evaluating the efficacy of F-16915 in preclinical models is outlined below.

Experimental_Workflow cluster_Induction Model Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment cluster_Analysis Data Analysis Model Induce Heart Failure (Tachypacing or MI) Treatment Administer F-16915 or Vehicle Model->Treatment EP_Testing Electrophysiological Testing (AF Induction) Treatment->EP_Testing Echo Echocardiography (Cardiac Function) Treatment->Echo Histo Histological Analysis (Connexin43) Treatment->Histo Analysis Compare Treatment vs. Vehicle EP_Testing->Analysis Echo->Analysis Histo->Analysis

Caption: Preclinical workflow for F-16915 efficacy testing.

Conclusion

The available preclinical data suggests that F-16915 is a promising pro-drug of DHA with significant efficacy in preventing heart failure-induced atrial fibrillation in animal models. Its mechanism of action appears to involve the preservation of functional Connexin43, leading to improved intercellular communication in the atria. While direct comparative efficacy and pharmacokinetic data versus DHA are currently lacking, the results from the study on F-16915 indicate a potent protective effect. Further research, including head-to-head comparative studies and pharmacokinetic profiling, is warranted to fully elucidate the potential advantages of this pro-drug approach for the delivery of DHA in a clinical setting.

In-Depth Comparative Analysis of Anti-Arrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of electrophysiological effects, mechanisms of action, and experimental data for key anti-arrhythmic drugs. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, remain a significant challenge in cardiovascular medicine. Anti-arrhythmic drugs are a cornerstone of therapy, and understanding their comparative efficacy and mechanisms is crucial for the development of novel, more effective treatments. This guide provides a detailed comparison of various classes of anti-arrhythmic agents, supported by experimental data and methodologies.

Despite a thorough search for the anti-arrhythmic agent "F 16915," no publicly available scientific literature or experimental data corresponding to this identifier could be located. The information presented herein focuses on established and well-documented anti-arrhythmic drugs. Researchers are encouraged to verify the identifier of any novel compound of interest.

Electrophysiological Comparison of Anti-Arrhythmic Agents

The following table summarizes the primary electrophysiological effects of different classes of anti-arrhythmic drugs, based on the widely recognized Vaughan Williams classification system. This classification categorizes drugs based on their primary mechanism of action on the cardiac action potential.

ClassPrimary Mechanism of ActionKey Electrophysiological EffectsRepresentative Drugs
Class I Sodium (Na+) Channel BlockadeSlows the upstroke of the action potential (Phase 0), decreases conduction velocity.Quinidine, Procainamide, Lidocaine, Flecainide
Class Ia Moderate Na+ channel blockadeProlongs repolarization and the action potential duration (APD).Quinidine, Procainamide
Class Ib Weak Na+ channel blockadeShortens repolarization and the APD in some tissues.Lidocaine, Mexiletine
Class Ic Strong Na+ channel blockadeMarkedly slows conduction, with minimal effect on APD.Flecainide, Propafenone
Class II Beta-Adrenergic Receptor BlockadeDecreases heart rate, slows atrioventricular (AV) conduction, and reduces myocardial contractility.[1][2]Propranolol, Metoprolol, Atenolol
Class III Potassium (K+) Channel BlockadeProlongs the action potential duration and the effective refractory period.[1][3]Amiodarone, Sotalol, Dofetilide, Ibutilide
Class IV Calcium (Ca2+) Channel BlockadeSlows conduction in the sinoatrial (SA) and AV nodes, decreases myocardial contractility.[1][3]Verapamil, Diltiazem

Signaling Pathways and Experimental Workflows

To visualize the classification of these agents and a typical experimental approach for their study, the following diagrams are provided.

G cluster_0 Vaughan Williams Classification of Anti-Arrhythmic Agents cluster_1 Subclasses ClassI Class I (Sodium Channel Blockers) ClassIa Class Ia ClassI->ClassIa ClassIb Class Ib ClassI->ClassIb ClassIc Class Ic ClassI->ClassIc ClassII Class II (Beta Blockers) ClassIII Class III (Potassium Channel Blockers) ClassIV Class IV (Calcium Channel Blockers) G cluster_0 Experimental Workflow: Patch-Clamp Electrophysiology CellCulture Cell Culture/ Tissue Preparation Patching Micropipette Patching of Single Cell CellCulture->Patching Recording Recording of Ion Channel Currents Patching->Recording DrugApplication Application of Anti-Arrhythmic Agent Recording->DrugApplication DataAnalysis Data Analysis and Comparison Recording->DataAnalysis DrugApplication->Recording Re-record

References

No Public Research Findings Found for "F 16915"

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for publicly available research findings on a compound designated "F 16915" have yielded no relevant results in the context of drug development or scientific research. Consequently, a comparison guide on its reproducibility and performance against other alternatives cannot be compiled at this time.

Searches for "this compound research findings," "F16915 drug," and "F16915 compound research" did not uncover any published studies, clinical trial data, or experimental protocols associated with this identifier. The only result for "this compound" was related to a patent for an automatic braking system, which is outside the scope of biomedical research.

It is possible that "this compound" is an internal project code not yet disclosed in public literature, a discontinued compound, or a typographical error. Without accessible research data, the core requirements of generating data tables, detailing experimental methodologies, and creating visualizations of signaling pathways cannot be fulfilled.

To proceed with this request, a valid and publicly documented research compound identifier is required. Researchers, scientists, and drug development professionals are advised to verify the designation of the compound of interest.

F 16915: A Novel Upstream Therapy for Heart Failure-Induced Atrial Fibrillation Compared to Current Standards of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cardiovascular therapeutics, the prevention of atrial fibrillation (AF) in patients with heart failure (HF) remains a significant clinical challenge. A promising investigational compound, F 16915, a pro-drug of docosahexaenoic acid (DHA), has emerged as a potential upstream therapy. This guide provides a detailed comparison of the preclinical efficacy and mechanism of action of this compound against the current standard of care for the prevention of AF in the context of heart failure, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Preclinical evidence suggests that this compound exerts beneficial effects on atrial remodeling and reduces the incidence and duration of atrial fibrillation in animal models of heart failure. These effects are attributed to its influence on cardiac ion channels and structural proteins. The current standard of care for preventing AF in heart failure patients primarily involves the use of guideline-directed medical therapies for heart failure itself, including angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), mineralocorticoid receptor antagonists (MRAs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors, alongside lifestyle modifications. While these therapies have demonstrated efficacy in improving overall cardiovascular outcomes, their direct effects on preventing AF are often a secondary benefit of mitigating heart failure progression. This compound, in contrast, appears to have a more direct, targeted effect on the atrial substrate.

Preclinical Data for this compound

The primary evidence for the efficacy of this compound comes from a key preclinical study by Le Grand et al. (2014), which investigated its effects in two distinct animal models of heart failure.

Canine Model of Tachycardia-Induced Heart Failure

In a well-established dog model of heart failure induced by rapid ventricular pacing, this compound demonstrated a significant reduction in the inducibility and duration of atrial fibrillation.

Table 1: Effects of this compound on Atrial Fibrillation in a Canine Model of Heart Failure

ParameterVehicle Control GroupThis compound Treatment Groupp-value
Incidence of Sustained AF 5 out of 5 dogs1 out of 5 dogs<0.05
Mean Duration of AF (seconds) 989 ± 11179 ± 59<0.01
Rat Model of Post-Myocardial Infarction Heart Failure

In a rat model of heart failure following myocardial infarction, this compound showed improvements in cardiac function and molecular markers of atrial remodeling.

Table 2: Effects of this compound on Cardiac Function and Atrial Remodeling in a Rat Model of Heart Failure

ParameterVehicle Control GroupThis compound Treatment Groupp-value
Shortening Fraction (%) 17.6 ± 3.432.6 ± 7.4<0.01
Connexin43 De-phosphorylation IncreasedReducedNot specified

Comparison with Standard of Care

The current standard of care for preventing atrial fibrillation in patients with heart failure focuses on managing the underlying heart failure and associated risk factors.

Table 3: Comparison of this compound and Standard of Care for Prevention of Atrial Fibrillation in Heart Failure

FeatureThis compound (Preclinical Data)Standard of Care (Clinical Guidelines)
Primary Mechanism Direct modulation of atrial electrophysiology and structural remodeling (e.g., connexin43 phosphorylation).Indirectly by reducing cardiac workload, fibrosis, and inflammation associated with heart failure progression.
Evidence Level Preclinical (animal models).Extensive clinical trials and guideline recommendations.
Key Drug Classes DHA pro-drug.ACE inhibitors, ARBs, MRAs, SGLT2 inhibitors, Beta-blockers.
Reported Efficacy Significant reduction in AF incidence and duration in animal models.Modest reduction in incident AF, primarily as a secondary endpoint in large heart failure trials.

Experimental Protocols

Canine Model of Tachycardia-Induced Heart Failure
  • Animal Model: Adult mongrel dogs.

  • Induction of Heart Failure: Chronic rapid ventricular pacing.

  • Treatment: Oral administration of this compound or vehicle.

  • Endpoint Assessment: Electrophysiological studies to induce and measure the duration of atrial fibrillation.

Rat Model of Post-Myocardial Infarction Heart Failure
  • Animal Model: Male Wistar rats.

  • Induction of Heart Failure: Ligation of the left anterior descending coronary artery.

  • Treatment: Daily oral administration of this compound or vehicle.

  • Endpoint Assessment: Echocardiography to measure cardiac function (shortening fraction) and Western blot analysis of atrial tissue to assess connexin43 phosphorylation status.

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for this compound involves the modulation of key proteins involved in atrial electrical coupling and structural integrity. The experimental workflow highlights the process of inducing heart failure and subsequent evaluation of the therapeutic intervention.

F16915_Mechanism_of_Action cluster_HF Heart Failure Pathophysiology cluster_F16915 This compound Intervention HF Heart Failure Remodeling Atrial Structural & Electrical Remodeling HF->Remodeling Cx43 Connexin43 De-phosphorylation (Impaired Gap Junction Function) Remodeling->Cx43 AF Atrial Fibrillation Cx43->AF F16915 This compound (DHA Pro-drug) DHA Docosahexaenoic Acid (DHA) F16915->DHA DHA->Cx43 Inhibits De-phosphorylation Modulation Modulation of Connexin43 Phosphorylation DHA->Modulation Prevention Prevention of AF Modulation->Prevention

Caption: Proposed mechanism of this compound in preventing heart failure-induced atrial fibrillation.

Experimental_Workflow start Animal Model Selection (Canine or Rat) induce_hf Induction of Heart Failure (Tachy-pacing or MI) start->induce_hf treatment Treatment Administration (this compound or Vehicle) induce_hf->treatment assess_af Electrophysiological Assessment (AF Induction & Duration) treatment->assess_af Canine Model assess_func Functional & Molecular Assessment (Echocardiography, Western Blot) treatment->assess_func Rat Model analysis Data Analysis & Comparison assess_af->analysis assess_func->analysis

Caption: Generalized experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a novel and targeted approach to the prevention of atrial fibrillation in the setting of heart failure. Its direct action on the atrial substrate, as demonstrated in preclinical models, distinguishes it from the current standard of care, which offers a more indirect, systemic benefit. While the preclinical data for this compound is promising, further investigation, including well-designed clinical trials, is necessary to establish its safety and efficacy in human populations and to directly compare its performance against current guideline-directed medical therapies. The detailed experimental data and proposed mechanisms of action presented in this guide provide a solid foundation for future research and development in this critical area of cardiovascular medicine.

Preclinical Data on F 16915 vs. Placebo Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and drug development databases has yielded no specific preclinical trial data for the compound designated as F 16915. Consequently, a direct comparison of its performance against a placebo, as per the requested guide for researchers, scientists, and drug development professionals, cannot be constructed at this time.

The absence of information suggests that this compound may be an internal codename for a compound that has not yet been publicly disclosed in scientific publications or presented at conferences. It is also possible that the designation is incorrect or that the compound's development was discontinued before reaching a stage of public data dissemination.

Without access to primary research articles or regulatory submissions, critical components of the requested comparison guide, including quantitative data on efficacy and safety, detailed experimental protocols, and the underlying signaling pathways, remain unavailable. Therefore, the creation of comparative data tables and Graphviz diagrams, as specified in the core requirements, is not feasible.

Researchers, scientists, and drug development professionals interested in the preclinical profile of this compound are encouraged to monitor for future publications or presentations from the sponsoring institution. Direct inquiry to the developing organization, if known, may also be a potential avenue for obtaining information, subject to confidentiality agreements and the current stage of development.

This report will be updated if and when preclinical data for this compound becomes publicly available.

A Comparative Analysis of Sigma-1 Receptor Agonists and Eicosapentaenoic Acid (EPA) Derivatives in Neuroprotection and Anti-Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of representative sigma-1 (σ1) receptor agonists and derivatives of eicosapentaenoic acid (EPA). The initial query referenced "F 16915," an identifier that predominantly corresponds to industrial machinery and is likely erroneous in a pharmacological context. Therefore, this comparison focuses on well-characterized selective σ1 receptor agonists, PRE-084 and SA4503 (cutamesine), against EPA and its derivatives, which are subjects of extensive research in neuroprotection and anti-inflammation.

The following sections detail the mechanisms of action, quantitative performance in preclinical models, and the signaling pathways associated with these compounds. Experimental protocols for key assays are also provided to support further research.

Quantitative Data Presentation

The subsequent tables summarize the pharmacological and efficacy data for the selected σ1 receptor agonists and EPA derivatives. It is important to note that the data are compiled from various studies with different experimental setups, which should be considered when making direct comparisons.

Table 1: Receptor Binding and In Vitro Efficacy

Compound/DerivativeTarget(s)Binding Affinity (IC₅₀/Kᵢ)In Vitro ModelEndpointResult
PRE-084 σ1 Receptor (Agonist)IC₅₀: 44 nMGlutamate-induced excitotoxicity in cortical neuronsNeuronal ViabilitySignificant protection
Oxygen-glucose deprivation (OGD) in cortical neuronsNeuronal ViabilityAttenuated neuronal injury
SA4503 (Cutamesine) σ1 Receptor (Agonist)IC₅₀: 17.4 nM (σ1), 1784 nM (σ2)[1]Glutamate-induced neurotoxicity in retinal neuronsNeuronal ViabilityDose-dependent reduction in neurotoxicity (0.1-100 µM)[2]
H₂O₂-induced oxidative stress in neuronsCell DeathInhibition of neuronal cell death[1]
Eicosapentaenoic Acid (EPA) PPARγ, GPR120-LPS-stimulated THP-1 macrophagesCytokine Secretion (TNF-α, IL-6)Significant reduction in pro-inflammatory cytokines[3]
H₂O₂/t-BHP-induced oxidative damage in hippocampal neuronsCell Viability, Mitochondrial FunctionAlleviation of oxidative stress-mediated mitochondrial dysfunction[4]
EPA Derivatives (e.g., 5-oxo-EPA) --LPS-stimulated RAW 264.7 macrophagesNO ProductionModulation of inflammatory response

Table 2: In Vivo Efficacy in Animal Models

Compound/DerivativeAnimal ModelEndpointDosageResult
PRE-084 Embolic stroke in ratsInfarct Volume, Neurological Deficits-Reduced infarct volume and neurological deficits[5]
SOD1G93A mouse model of ALSMotor Neuron Survival, Lifespan0.25 mg/kg/dayImproved motor function and extended survival by >15%[5]
Dizocilpine-induced amnesia in miceLearning and Memory-Attenuated memory deficits
SA4503 (Cutamesine) Dizocilpine-induced amnesia in miceLearning and Memory0.03-1 mg/kg s.c.Attenuated memory deficits[6]
Light-induced retinal damage in miceRetinal Function, Outer Nuclear Layer Thickness-Suppressed retinal dysfunction and thinning of the outer nuclear layer[7]
SOD1G93A mouse model of ALSMotor Neuron Loss-Reduced motor neuron loss by ~20%[8]
Eicosapentaenoic Acid (EPA) LPS-induced inflammation in ratsPro-inflammatory Cytokine Levels-Reduction in systemic inflammation
Aging rats with amyloid-β infusionHippocampal IL-1β levels125 mg/dayAttenuated age-related increases in IL-1β[9]

Experimental Protocols

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Objective: To assess the ability of a test compound to protect primary neurons from glutamate-induced cell death.

Methodology:

  • Cell Culture: Primary cortical or retinal neurons are isolated from embryonic rats and cultured in appropriate media until maturation.[2]

  • Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the test compound (e.g., σ1 receptor agonist or EPA derivative) for a specified period (e.g., 1-24 hours).

  • Induction of Excitotoxicity: A neurotoxic concentration of glutamate (e.g., 500 µM) is added to the culture medium for a brief period (e.g., 10-15 minutes).[2]

  • Washout and Incubation: The glutamate-containing medium is removed, and the cells are washed and incubated in fresh medium (with or without the test compound) for 24-48 hours.

  • Assessment of Cell Viability: Neuronal viability is quantified using methods such as the Trypan Blue exclusion assay, MTT assay, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[2]

  • Data Analysis: The percentage of viable cells in treated cultures is compared to that in untreated (control) and glutamate-only treated cultures.

In Vitro Anti-Inflammatory Assay in Macrophages

Objective: To evaluate the effect of a test compound on the inflammatory response of macrophages.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured under standard conditions.[3]

  • Compound Pre-treatment: Macrophages are pre-treated with the test compound (e.g., EPA or its derivative) for a defined duration (e.g., 24 hours).

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a specific concentration (e.g., 0.1 µg/mL).[3]

  • Incubation: The cells are incubated with LPS (and the test compound) for a set time course (e.g., 2, 6, 24 hours).

  • Quantification of Inflammatory Markers:

    • Cytokine Secretion: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are measured by ELISA.[3]

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the supernatant is determined using the Griess reagent assay.

    • Gene Expression: The expression of inflammatory genes can be assessed by quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The levels of inflammatory markers in the compound-treated groups are compared to those in the LPS-only treated group.

Signaling Pathways and Mechanisms of Action

Sigma-1 Receptor Agonist Signaling Pathway

Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[10] Upon activation by agonists, the σ1 receptor dissociates from its binding partner, BiP, and modulates several downstream signaling events. This includes the regulation of calcium homeostasis between the ER and mitochondria, interaction with various ion channels, and potentiation of neurotrophic factor signaling, all of which contribute to neuroprotection and cell survival.[11][12]

sigma1_pathway cluster_er agonist σ1R Agonist (PRE-084, SA4503) sigma1 σ1 Receptor agonist->sigma1 Activates bip BiP sigma1->bip Dissociates from ip3r IP3R sigma1->ip3r Modulates ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) sigma1->ion_channels Modulates neurotrophic Neurotrophic Signaling (e.g., BDNF) sigma1->neurotrophic Potentiates er Endoplasmic Reticulum ca_er Ca²⁺ Release ip3r->ca_er mitochondria Mitochondria ca_er->mitochondria Uptake neuroprotection Neuroprotection & Cell Survival ca_er->neuroprotection ion_channels->neuroprotection neurotrophic->neuroprotection

Sigma-1 Receptor Agonist Signaling Pathway
EPA and Derivatives Signaling Pathway

Eicosapentaenoic acid and its derivatives exert their anti-inflammatory and neuroprotective effects through multiple pathways. These include the activation of nuclear receptors like PPARγ and cell surface receptors such as GPR120. Activation of these receptors leads to the modulation of downstream signaling cascades, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the MAPK pathway, ultimately reducing the expression of inflammatory mediators.[13][14][15]

epa_pathway epa EPA / Derivatives gpr120 GPR120 epa->gpr120 Activates pparg PPARγ epa->pparg Activates raf Raf gpr120->raf nucleus Nucleus pparg->nucleus Translocates to erk ERK1/2 raf->erk ikk IKKβ erk->ikk nfkb NF-κB ikk->nfkb Activates nfkb->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Inhibits anti_inflammatory Anti-inflammatory Effects nucleus->anti_inflammatory inflammatory_genes->anti_inflammatory

EPA and Derivatives Signaling Pathway
Experimental Workflow: In Vivo Neuroprotection Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the neuroprotective effects of a test compound in a stroke model.

workflow start Start: Animal Model (e.g., MCAO in rats) randomization Randomization into Treatment Groups start->randomization treatment Compound Administration (e.g., PRE-084 or EPA) randomization->treatment behavioral Behavioral Testing (e.g., Neurological Score) treatment->behavioral histology Histological Analysis (Infarct Volume) behavioral->histology biochemical Biochemical Assays (Cytokine Levels) histology->biochemical analysis Data Analysis and Comparison biochemical->analysis end Conclusion on Neuroprotective Efficacy analysis->end

In Vivo Neuroprotection Experimental Workflow

References

A Comparative Guide to 5-HT6 Receptor Antagonists: Idalopirdine, Intepirdine, and Masupirdine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serotonin 6 (5-HT6) receptor has been a focal point of research for cognitive enhancement, particularly in the context of neurodegenerative diseases like Alzheimer's. Antagonism of this receptor is thought to modulate multiple neurotransmitter systems, thereby offering a potential therapeutic avenue. This guide provides an independent validation and comparison of three prominent 5-HT6 receptor antagonists that have undergone significant clinical investigation: Idalopirdine, Intepirdine, and Masupirdine (SUVN-502). While the initial promise of this class of drugs has been met with challenges in late-stage clinical trials, a review of their preclinical and pharmacological profiles remains valuable for the scientific community.[1][2][3]

Comparative Pharmacological Profile

A key aspect of drug development is understanding the binding affinity and selectivity of a compound. The following table summarizes the available data for Idalopirdine, Intepirdine, and Masupirdine.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity Profile
Idalopirdine Human 5-HT60.83 - 19.4Potent affinity for adrenergic α1A and α1B receptors; Moderate affinity for 5-HT2A and 5-HT2C receptors.[2]
Intepirdine Human 5-HT6Not explicitly found in a comparative contextHas affinity for the 5-HT2A receptor.[2]
Masupirdine (SUVN-502) Human 5-HT62.04Highly selective with minimal activity at the 5-HT2A receptor.[4][5]

Preclinical Efficacy in Cognitive Models

The pro-cognitive effects of these antagonists have been evaluated in various animal models. The Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are standard behavioral assays used to assess learning and memory.

Novel Object Recognition (NOR) Test

This test leverages the innate tendency of rodents to explore novel objects over familiar ones. A higher discrimination index, reflecting more time spent with the novel object, is indicative of better recognition memory.

CompoundAnimal ModelDosingKey Findings
Idalopirdine Rat5-20 mg/kg p.o.Reversed cognitive impairment induced by subchronic phencyclidine (PCP) treatment.
Intepirdine RatNot specifiedShown to be effective in improving cognition in the NOR test.[6]
Masupirdine (SUVN-502) Rat1-10 mg/kg p.o.Demonstrated pro-cognitive effects in various behavioral models including the object recognition task.[7]
Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory where rodents must find a hidden platform in a pool of water using distal cues. A shorter escape latency indicates improved spatial learning.

CompoundAnimal ModelDosingKey Findings
Idalopirdine Not specifiedNot specifiedPreclinical studies supported its potential in improving spatial learning.
Intepirdine Not specifiedNot specifiedPreclinical data indicated improvements in spatial memory.
Masupirdine (SUVN-502) RatNot specifiedShowed pro-cognitive effects in the water maze task.[7]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Materials:

  • HEK-293 cells expressing the human 5-HT6 receptor.

  • Radioligand (e.g., [3H]-LSD or [125I]-SB-258585).

  • Test compounds (Idalopirdine, Intepirdine, Masupirdine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in fresh assay buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Novel Object Recognition (NOR) Test in Rats

Objective: To assess the effect of a test compound on recognition memory.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • Two sets of identical objects for the familiarization phase and one set of novel objects for the test phase. The objects should be heavy enough that the rats cannot displace them.

Procedure:

  • Habituation: Allow each rat to explore the empty arena for a set period (e.g., 5-10 minutes) on two consecutive days to acclimate to the environment.

  • Familiarization Phase: On the third day, place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a defined period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours). Administer the test compound or vehicle at a predetermined time before or after the familiarization phase.

  • Test Phase: After the ITI, place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Record the time the rat spends exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Signaling Pathways and Experimental Workflows

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade that is believed to be central to its role in cognitive processes. Blockade of this receptor by antagonists is thought to modulate downstream signaling pathways, including the Fyn-ERK-CREB pathway, which is implicated in synaptic plasticity and memory formation.[7][8][9]

G 5-HT6 Receptor Antagonist Workflow cluster_0 In Vitro Analysis cluster_1 Preclinical Behavioral Testing cluster_2 Clinical Trials Receptor Binding Assay Receptor Binding Assay Determine Ki Determine Ki Receptor Binding Assay->Determine Ki Data Analysis Novel Object Recognition Novel Object Recognition Determine Ki->Novel Object Recognition Morris Water Maze Morris Water Maze Determine Ki->Morris Water Maze Assess Cognitive Enhancement Assess Cognitive Enhancement Novel Object Recognition->Assess Cognitive Enhancement Morris Water Maze->Assess Cognitive Enhancement Phase I Phase I Assess Cognitive Enhancement->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Evaluate Safety & Efficacy Evaluate Safety & Efficacy Phase III->Evaluate Safety & Efficacy

Caption: Workflow for the evaluation of 5-HT6 receptor antagonists.

G 5-HT6 Receptor Signaling Pathway Serotonin Serotonin 5-HT6 Receptor 5-HT6 Receptor Serotonin->5-HT6 Receptor Activates Gs Gs 5-HT6 Receptor->Gs Activates Fyn Fyn 5-HT6 Receptor->Fyn Interacts with 5-HT6 Antagonist 5-HT6 Antagonist 5-HT6 Antagonist->5-HT6 Receptor Blocks Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates Fyn->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates Synaptic Plasticity Synaptic Plasticity Gene Transcription->Synaptic Plasticity Leads to

Caption: Simplified 5-HT6 receptor signaling cascade.

References

Safety Operating Guide

Proper Disposal Procedures for F 16915: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling F 16915, a docosahexaenoic acid (DHA) derivative and potent pro-drug of DHA, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance.[1] This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring operational integrity and building trust in safe chemical handling practices.

Essential Safety and Disposal Information

The primary source for detailed safety and disposal information for any chemical is its Safety Data Sheet (SDS). For this compound, the SDS provides specific instructions that must be followed.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Protective EquipmentSpecifications
Eye/Face ProtectionWear chemical safety goggles and/or a face shield.
Skin ProtectionWear impervious gloves (e.g., nitrile, neoprene) and a lab coat.
Respiratory ProtectionUse a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.
Disposal Workflow

The disposal of this compound should be conducted in a manner that prevents its release into the environment. The following workflow outlines the recommended procedure for its disposal.

cluster_prep Preparation cluster_disposal Disposal cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe waste_container Select a Designated Chemical Waste Container ppe->waste_container transfer Carefully Transfer this compound Waste into Container waste_container->transfer seal Securely Seal the Container transfer->seal label_container Label Container with Contents and Hazard Information seal->label_container store Store in a Designated Hazardous Waste Accumulation Area label_container->store arrange_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service store->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Workflow for the proper disposal of this compound.

Detailed Disposal Procedures

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal activities, thoroughly review the SDS for this compound provided by the manufacturer.[2] This document contains the most current and comprehensive information on handling, storage, and disposal.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Improper mixing can lead to hazardous reactions.

  • Containerization: Use only approved, chemically resistant containers for the collection of this compound waste. Ensure containers are in good condition and have tightly fitting lids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" and its chemical identifier if available), and any associated hazard symbols as indicated in the SDS.

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations governing chemical waste disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Context

This compound is noted for its potential in preventing heart failure-induced atrial fibrillation.[3] Its use in experimental models, such as in dog and rat studies, underscores the importance of understanding its properties for safe handling and disposal in a research environment.[4][5] Researchers should integrate these disposal procedures directly into their experimental protocols to ensure safety and compliance from the outset.

References

Essential Safety and Operational Guidance for Handling F 16915 (CAS 92510-91-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for F 16915, a potent pro-drug of Docosahexaenoic Acid (DHA). Given the nature of this bioactive lipid compound, adherence to strict laboratory safety protocols is paramount to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is required to prevent skin and respiratory exposure. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Hands Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change the outer glove immediately upon any sign of contamination.
Eyes Safety Goggles with Side Shields or a Face ShieldMust provide a complete seal around the eyes to protect against splashes. A face shield should be worn when there is a significant risk of splashing.
Body Laboratory CoatA buttoned, knee-length laboratory coat is mandatory. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.
Respiratory Fume HoodAll handling of this compound in its pure form or in volatile solvents must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for safety and to maintain the compound's integrity. The following workflow diagram outlines the key steps from receiving the compound to its final disposal.

Safe Handling Workflow for this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) b Prepare and Inspect Personal Protective Equipment (PPE) a->b c Ensure Fume Hood is Certified and Operational b->c d Receive and Log Compound e Store in a Designated, Controlled-Access Location d->e f Weigh and Prepare Solutions in Fume Hood e->f g Conduct Experiment f->g h Decontaminate Work Surfaces and Equipment g->h i Segregate and Label Waste h->i j Dispose of Waste According to Institutional and Local Regulations i->j

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol: Safe Handling and Preparation of Stock Solutions

This protocol outlines the essential steps for safely handling this compound and preparing stock solutions.

  • Preparation:

    • Before beginning any work, thoroughly review the available safety information and relevant institutional Standard Operating Procedures (SOPs).

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., vials, pipettes, solvents, vortex mixer).

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood.

    • Use an analytical balance with a draft shield.

    • Carefully transfer the desired amount of this compound from the stock vial to a tared weigh boat or directly into the vial for dissolution.

    • Clean the spatula and any other tools used with an appropriate solvent and wipe clean.

  • Preparation of Stock Solution:

    • Add the appropriate solvent to the vial containing the weighed this compound.

    • Cap the vial securely and vortex until the compound is fully dissolved.

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage:

    • Store the stock solution at the recommended temperature, protected from light. Refer to the supplier's documentation for specific storage conditions.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, and weigh boats, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of bioactive lipid compounds, as regulations may vary.

Illustrative Signaling Pathway

As a derivative of DHA, this compound is expected to influence cellular signaling pathways, potentially mimicking or modulating the effects of its parent compound. The following diagram provides a generalized representation of a signaling pathway that a bioactive lipid might influence. Note: This is a generic illustration and does not represent the specific mechanism of action of this compound.

Illustrative Bioactive Lipid Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response a Bioactive Lipid (e.g., this compound) b Membrane Receptor a->b c Second Messenger Activation b->c d Kinase Cascade c->d e Transcription Factor Activation d->e f Gene Expression e->f g Biological Effect f->g

Caption: Generalized signaling pathway for a bioactive lipid.

By adhering to these safety and handling guidelines, researchers can minimize risks and ensure the integrity of their work when handling the potent bioactive compound this compound. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。